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  • Product: ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride
  • CAS: 2228676-12-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Halogenated Imidazole Scaffold Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Imidazole Scaffold

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a heterocyclic building block of significant interest in contemporary medicinal chemistry. As a bifunctional molecule, it incorporates the chemically versatile imidazole ring, a privileged scaffold in numerous bioactive compounds, with a reactive 2-chloro substituent and an ethyl carboxylate moiety.[1] This strategic combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The imidazole core is a common feature in a wide array of pharmaceuticals, including antifungal agents, antihypertensives, and anticancer drugs.[1][2] The presence of the chlorine atom at the 2-position provides a handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, while the ester group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and the potential applications of this important synthetic intermediate.

Chemical Structure and Properties

The chemical identity of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is well-defined by its CAS number 2228676-12-6.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions.

Caption: Chemical structure of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is presented in the table below. It should be noted that while some data is available from chemical suppliers, other parameters are estimated based on the properties of structurally related compounds.

PropertyValueSource/Comment
CAS Number 2228676-12-6[3]
Molecular Formula C₆H₈Cl₂N₂O₂[3]
Molecular Weight 211.05 g/mol [3]
Physical Form White to off-white solid (predicted)Based on related imidazole salts.
Melting Point Not availableExpected to be higher than the free base due to the salt form.
Solubility Soluble in water, methanol (predicted)The hydrochloride salt form generally increases aqueous solubility.
Storage Conditions 2-8°C, under inert atmosphereRecommended for halogenated imidazoles to prevent degradation.[4]
Spectral Data (Predicted)
  • ¹H NMR: The spectrum is expected to show a singlet for the imidazole ring proton (C4-H), a quartet for the methylene group (-CH₂-) of the ethyl ester, and a triplet for the methyl group (-CH₃) of the ethyl ester. The N-H proton of the imidazole ring may appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the five carbon atoms of the imidazole ring and the ethyl ester group. The carbon atom attached to the chlorine (C2) would be significantly deshielded.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O stretch of the ester, C=N and C=C stretches of the imidazole ring, and the C-Cl stretch.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₇ClN₂O₂), exhibiting a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A logical approach would involve the reaction of an appropriate amidine with a keto-ester, followed by chlorination of the resulting 2-hydroxyimidazole.

G Proposed Synthetic Pathway cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Salt Formation A Formamidine hydrochloride C Ethyl 2-hydroxy-1H-imidazole-5-carboxylate A->C Condensation B Diethyl 2-ketosuccinate B->C D Ethyl 2-hydroxy-1H-imidazole-5-carboxylate F Ethyl 2-chloro-1H-imidazole-5-carboxylate D->F Chlorination E Phosphoryl chloride (POCl3) E->F G Ethyl 2-chloro-1H-imidazole-5-carboxylate I Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride G->I Protonation H HCl in ether H->I

Caption: Proposed workflow for the synthesis of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-hydroxy-1H-imidazole-5-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl 2-ketosuccinate dropwise at 0-5°C.

  • After the addition is complete, add formamidine hydrochloride portion-wise while maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield ethyl 2-hydroxy-1H-imidazole-5-carboxylate.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the starting materials and facilitate the condensation reaction. Refluxing provides the necessary activation energy for the cyclization to form the imidazole ring.

Step 2: Synthesis of Ethyl 2-chloro-1H-imidazole-5-carboxylate

  • In a well-ventilated fume hood, suspend ethyl 2-hydroxy-1H-imidazole-5-carboxylate in an excess of phosphoryl chloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: Phosphoryl chloride is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chloro groups. The workup with ice and subsequent neutralization is necessary to quench the excess reactive POCl₃ and isolate the product.

Step 3: Formation of Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

  • Dissolve the purified ethyl 2-chloro-1H-imidazole-5-carboxylate in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices: The use of a non-polar solvent is essential for the precipitation of the ionic hydrochloride salt. The ethereal HCl solution provides a convenient way to introduce the acid for salt formation.

Applications in Drug Discovery and Development

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the imidazole ring and the ester moiety.

  • Scaffold for Angiotensin II Receptor Antagonists: Imidazole-5-carboxylic acid derivatives are key structural components of several angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. For example, the core of Olmesartan is an imidazole carboxylic acid derivative.[5] The 2-chloro substituent on the target molecule provides a reactive site for introducing the biphenyl tetrazole side chain, a common feature in many sartans.

  • Precursor for Kinase Inhibitors: The imidazole scaffold is present in numerous kinase inhibitors used in cancer therapy. The 2-chloro position can be functionalized through Suzuki or Stille coupling reactions to introduce various aryl or heteroaryl groups, which are often crucial for binding to the kinase active site.[6]

  • Synthesis of Antimicrobial and Antifungal Agents: Chlorinated imidazoles have been investigated for their potential antimicrobial and antifungal properties.[6] The title compound can serve as a starting material for the synthesis of a library of derivatives to be screened for such activities.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is not widely available. However, based on the data for related compounds such as 2-chloro-1H-imidazole, appropriate safety precautions should be taken.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive chloro-substituted imidazole core and a modifiable ester functionality makes it an attractive starting material for the synthesis of complex pharmaceutical agents. While detailed experimental data for this specific compound is sparse in the public literature, its properties and synthetic pathways can be reliably inferred from well-established chemical principles and the behavior of its close analogs. As the demand for novel therapeutics continues to grow, the importance of such strategic chemical intermediates is likely to increase.

References

  • Fisher Scientific. (n.d.).
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • PubChem. (n.d.). Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437.
  • Jena, N. R., Kushwaha, P. S., & Mishra, P. C. (2008). Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles.
  • Hakkimane, S. S., et al. (n.d.).
  • PubChem. (n.d.). 2-chloro-1H-imidazole. Retrieved from [Link]

  • PubMed. (2003). Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the synthesis of novel heterocyclic ring systems. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Safety Profile, Handling, and Synthetic Applications of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

Executive Summary Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. The presence of an electron-withdrawing ester group at the 5-position activates the 2-chloro substituent, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

However, its nature as a halogenated heterocyclic hydrochloride salt presents specific toxicological and handling challenges. This guide synthesizes the physicochemical properties, mechanistic safety profile (MSDS), and field-proven, self-validating protocols required for its safe and effective laboratory use.

Physicochemical Identification & Structural Significance

The compound is typically supplied as a hydrochloride salt to enhance solid-state stability, prevent premature dimerization, and increase shelf-life. Understanding the distinction between the free base and the salt form is critical for both safety assessments and stoichiometric calculations during synthesis.

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride
CAS Number (Salt) 2228676-12-6
CAS Number (Free Base) 1260670-74-3
Molecular Formula C6H8Cl2N2O2
Molecular Weight 211.05 g/mol
SMILES String O=C(C1=CN=C(Cl)N1)OCC.[H]Cl
Structural Features Electrophilic 2-chloro position; hydrolyzable ethyl ester

Data supported by 1[1] and 2[2].

Mechanistic Toxicology and GHS Safety Profile

As a Senior Application Scientist, I emphasize that hazard codes are not arbitrary; they are direct manifestations of a molecule's structure and reactivity. The safety profile of this compound is driven by two main factors: its electrophilic core and its acidic salt formulation.

  • Acute Toxicity (Oral, Dermal, Inhalation) – Category 4/5 (H302/H312/H332 / H303/H313/H333): The free base and its salt exhibit systemic toxicity upon exposure (3)[3]. Mechanistically, halogenated imidazoles can interact with biological nucleophiles (such as thiol groups in cellular enzymes) via SNAr. This non-specific covalent binding disrupts cellular function, leading to the observed acute toxicity.

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319): Because it is a hydrochloride salt, the compound is intrinsically acidic. Upon contact with the physiological moisture of the skin, eyes, or mucous membranes, it dissociates to release free hydrochloric acid (HCl) (3)[3]. This localized drop in pH causes rapid protein denaturation, manifesting as severe irritation or potential corneal damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H336): Inhalation of the fine powder causes respiratory tract irritation. The hygroscopic nature of the salt means it readily absorbs moisture in the respiratory tract, leading to localized acid burns and subsequent inflammation.

Engineering Controls and PPE Causality

To mitigate the specific chemical risks outlined above, the following engineering controls and Personal Protective Equipment (PPE) are mandated:

  • Ventilation: All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a standard chemical fume hood. Causality: Prevents the aerosolization and subsequent inhalation of the highly irritating acidic dust, negating the H336 respiratory risk.

  • Glove Selection: Nitrile gloves (minimum 4 mil thickness) are required. Causality: While the solid salt does not rapidly permeate intact skin, accidental exposure to polar aprotic solvents (e.g., DMSO, DMF) containing the dissolved compound can act as a carrier, facilitating rapid dermal absorption of the toxic pharmacophore.

  • Eye Protection: Snug-fitting chemical splash goggles. Causality: Protects against irreversible corneal damage caused by the rapid acidic dissociation of the salt in ocular fluid.

SpillResponse Start Spill Detected (Solid HCl Salt) Assess Assess Scale & Ventilation Start->Assess PPE Don Full PPE (Respirator, Nitrile) Assess->PPE High Risk Contain Contain Spill Avoid Dust Generation PPE->Contain Neutralize Neutralize Residue (Mild Base e.g., NaHCO3) Contain->Neutralize Dispose Collect in Sealed Hazardous Waste Container Neutralize->Dispose

Emergency spill response workflow for acidic hydrochloride salt compounds.

Validated Experimental Protocols

To utilize this compound in downstream API synthesis, researchers must often convert the stable hydrochloride salt back into its reactive free base. The following protocol is a self-validating system designed to ensure complete conversion while preventing the accidental hydrolysis of the sensitive ethyl ester group.

Protocol: Safe Free-Basing and Extraction

Rationale: Strong aqueous bases (e.g., NaOH, KOH) will rapidly saponify the ethyl ester at the 5-position, destroying the starting material. Therefore, a mild, self-buffering aqueous base is required.

Step-by-Step Methodology:

  • Suspension: Weigh 1.0 equivalent (e.g., 2.11 g, 10 mmol) of the hydrochloride salt (CAS: 2228676-12-6) into a 100 mL round-bottom flask equipped with a magnetic stir bar. Suspend the solid in 25 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen because it is an excellent solvent for the resulting free base but a poor solvent for the initial salt. This provides a visual confirmation of the reaction progress (the cloudy suspension will turn into a clear biphasic mixture).

  • Neutralization: Slowly add 25 mL of a saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: NaHCO₃ (pH ~8.3) is strong enough to deprotonate the imidazole hydrochloride (pKa ~7) but weak enough to leave the ester intact.

  • Validation Check: Observe the effervescence (CO₂ gas evolution). Stir vigorously for 15 minutes until gas evolution ceases and the biphasic mixture becomes completely clear. Test the aqueous layer with pH paper; it must read between 7.5 and 8.0. If acidic, add more NaHCO₃. This step makes the protocol self-validating.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an additional 2 x 15 mL of EtOAc.

  • Drying and Concentration: Combine the organic layers, wash with 10 mL of brine (to remove residual water and pre-dry), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the free base (CAS: 1260670-74-3) as a solid, ready for immediate downstream coupling.

Synthesis Salt Ethyl 2-chloro-1H-imidazole- 5-carboxylate HCl Solvent Suspend in EtOAc Salt->Solvent Base Add Aqueous NaHCO3 (pH 7.5-8.0) Solvent->Base Phase Phase Separation Base->Phase Org Organic Layer (Free Base) Phase->Org Aq Aqueous Layer (NaCl waste) Phase->Aq Dry Dry over Na2SO4 & Evaporate Org->Dry

Self-validating free-basing workflow to prevent ester hydrolysis.

References

  • NextSDS Database.
  • ChemicalBook.
  • BLD Pharm.

Sources

Foundational

Thermal Stability and Degradation Kinetics of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

An In-Depth Technical Whitepaper for Pharmaceutical Scientists & Drug Development Professionals Executive Summary The thermal characterization of active pharmaceutical ingredient (API) intermediates is a critical phase i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Pharmaceutical Scientists & Drug Development Professionals

Executive Summary

The thermal characterization of active pharmaceutical ingredient (API) intermediates is a critical phase in drug development, directly impacting formulation viability, safety, and shelf-life. Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (CAS: 2228676-12-6) represents a highly functionalized, halogenated imidazole derivative widely utilized in synthetic medicinal chemistry.

This whitepaper provides a comprehensive, field-proven guide to evaluating the thermal stability of this compound. By synthesizing fundamental thermodynamic principles with rigorous analytical methodologies—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—this guide establishes a self-validating framework for profiling the degradation kinetics of complex hydrochloride salts.

Chemical Context & Structural Vulnerabilities

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride consists of a free base (MW: 174.59 g/mol ) stabilized by a hydrochloric acid moiety (Total MW: 211.05 g/mol ). The thermal stability of this molecule is governed by three distinct structural vulnerabilities:

  • The Ionic Bond (Salt Form): Hydrochloride salts of imidazoles typically undergo thermal dehydrohalogenation before the melting of the free base[1].

  • The Ester Linkage: The ethyl carboxylate group is susceptible to thermal cleavage, leading to decarboxylation and the release of ethylene or ethanol.

  • The Halogenated Heterocycle: The 2-chloro-imidazole ring is highly stable but will ultimately fragment at extreme temperatures, leaving a carbonaceous char.

Understanding these vulnerabilities is essential, as the compound carries specific hazard classifications (e.g., Skin Irrit. 2, Eye Irrit. 2A) that necessitate controlled handling during thermal stress testing to prevent exposure to evolved irritant gases[2].

Mechanistic Pathways of Thermal Degradation

Thermal degradation of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is not a singular event but a sequential cascade of thermodynamic transitions.

G A Ethyl 2-chloro-1H-imidazole-5-carboxylate HCl (Intact Salt) B Thermal Dehydrohalogenation (Release of HCl gas) A->B 120°C - 160°C C Ethyl 2-chloro-1H-imidazole-5-carboxylate (Free Base) B->C D Ester Cleavage & Decarboxylation (Release of CO2, EtOH/Ethylene) C->D 200°C - 250°C E 2-Chloro-1H-imidazole (Transient Intermediate) D->E F Ring Fragmentation & Charring (Carbonaceous Residue) E->F > 300°C

Figure 1: Sequential thermal degradation pathway of ethyl 2-chloro-1H-imidazole-5-carboxylate HCl.

Causality of the Degradation Sequence
  • Dehydrohalogenation: The input of thermal energy first overcomes the ionic lattice energy of the hydrochloride salt. This is observed as a distinct endothermic event coupled with a stoichiometric mass loss.

  • Decarboxylation: Once the free base is liberated, further heating induces the homolytic or heterolytic cleavage of the ester bond, driven by the thermodynamic stability of the resulting CO₂ gas.

Analytical Methodologies: Experimental Logic (E-E-A-T)

To accurately map the degradation pathway, researchers must employ a self-validating analytical system. TGA and DSC are the gold standards for this purpose. However, execution requires strict adherence to experimental logic:

  • Why use Pin-Holed Aluminum Pans in DSC? When analyzing hydrochloride salts, the evolution of HCl gas will cause a hermetically sealed pan to bulge or burst, creating artifactual endotherms due to sudden pressure release. A pin-holed pan allows the gas to escape continuously, ensuring the recorded endotherm accurately reflects the enthalpy of dehydrohalogenation.

  • Why a Dry Nitrogen Purge? Conducting the analysis in an inert N₂ atmosphere prevents premature oxidative degradation. This isolates purely thermal (pyrolytic) events, allowing for exact stoichiometric calculations of the compound's intrinsic stability[1].

  • Self-Validation via Stoichiometry: A robust protocol validates itself. The theoretical mass of HCl in the salt is 17.27% (36.46 / 211.05). If the first TGA mass loss step perfectly aligns with this percentage, the scientist can definitively confirm the event is dehydrohalogenation, not the evaporation of residual manufacturing solvents.

Standardized Experimental Protocols

Workflow N1 Sample Desiccation (24h, Vacuum) N2 Sample Encapsulation (Pin-holed Al Pan) N1->N2 N3 Atmosphere Purge (N2, 50 mL/min) N2->N3 N4 Dynamic Heating (10°C/min to 400°C) N3->N4 N5 Data Acquisition (DSC/TGA Integration) N4->N5

Figure 2: Standardized workflow for the thermal analysis (DSC/TGA) of hydrochloride salts.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate the DSC instrument using high-purity Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C) standards to ensure thermal accuracy across the expected degradation range.

  • Sample Preparation: Transfer the sample to a vacuum desiccator for 24 hours prior to testing to remove surface moisture. Weigh precisely 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid containing a 50 µm pin-hole.

  • Purge: Load the pan into the cell and purge with dry Nitrogen at a flow rate of 50 mL/min for 5 minutes prior to heating.

  • Thermal Program: Heat dynamically at a rate of 10 °C/min from 25 °C to 350 °C.

  • Data Processing: Integrate the area under the first major endothermic peak to determine the enthalpy of dehydrohalogenation (ΔH).

Protocol B: Thermogravimetric Analysis (TGA)
  • Crucible Preparation: Tare a clean, dry platinum or alumina crucible.

  • Sample Loading: Weigh 5.0 to 10.0 mg of the desiccated sample into the crucible. Ensure an even distribution across the bottom to prevent thermal gradients.

  • Purge: Establish a Nitrogen purge at 60 mL/min.

  • Thermal Program: Heat at 10 °C/min from 25 °C to 600 °C.

  • Hyphenation (Optional but Recommended): Route the evolved exhaust gas through a heated transfer line to an FT-IR spectrometer to definitively identify the release of HCl and CO₂.

Quantitative Data Presentation

Based on the stoichiometric properties and homologous behavior of halogenated imidazole carboxylates, the following table outlines the expected thermal events and their analytical signatures.

Thermal PhaseTemp. Range (°C)DSC SignatureTGA Signature (Mass Loss)Mechanistic Attribution
Phase I 120 - 160Broad Endotherm~17.3% (Theoretical)Dehydrohalogenation: Loss of the HCl moiety, yielding the free base.
Phase II 200 - 250Complex Endotherm~34.6% (Theoretical)Decarboxylation/Cleavage: Loss of the ethyl carboxylate group (CO₂ + C₂ fragments).
Phase III > 300Exothermic shift> 40.0% (Continuous)Ring Fragmentation: Complete pyrolytic breakdown of the chloro-imidazole core.

Note: Exact onset temperatures may shift slightly depending on particle size, crystalline polymorph, and exact heating rates utilized in the laboratory.

References

  • NextSDS. "ethyl 2-chloro-1H-imidazole-5-carboxylate — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Monga, S., et al. "A Comprehensive Review on Techniques to Assess Thermal and Flammability behaviour of Materials." Asian Journal of Research in Chemistry, 2025. DOI: 10.52711/0974-4150.2025.00060. Available at:[Link]

  • Zhang, Y., et al. "Self-Catalysis Highly Reversible Imidazole-Based Dynamic Covalent Polyurethane-Ureas." Macromolecules (ACS Publications), 2024. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

Introduction Ethyl 2-chloro-1H-imidazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The presence of the chloro- and ester moieties on the imidazole scaffold provides v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-chloro-1H-imidazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The presence of the chloro- and ester moieties on the imidazole scaffold provides versatile handles for further synthetic transformations, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules. For instance, substituted imidazole derivatives are integral to the structure of angiotensin II receptor antagonists, such as losartan and olmesartan, which are widely used in the treatment of hypertension. This document provides a detailed, research-grade protocol for the synthesis of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride. The presented methodology is a composite procedure derived from established synthetic transformations for analogous imidazole derivatives and is designed to be a robust and scalable route for research and development purposes.

Synthetic Strategy

The synthesis of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a multi-step process. The proposed strategy involves the initial construction of the imidazole ring, followed by chlorination and subsequent formation of the hydrochloride salt. This approach allows for the controlled introduction of the desired functional groups onto the imidazole core.

Materials and Reagents

Reagent/Material Grade Supplier Notes
Diethyl oxalacetate sodium salt≥95%Standard chemical supplier
Thionyl chloride (SOCl₂)Reagent gradeStandard chemical supplierUse in a well-ventilated fume hood.
Butanimidamide hydrochloride≥97%Standard chemical supplier
Triethylamine (TEA)≥99%Standard chemical supplier
N-Chlorosuccinimide (NCS)≥98%Standard chemical supplier
Benzoyl peroxideReagent gradeStandard chemical supplierInitiator, handle with care.
Ethyl acetate (EtOAc)ACS gradeStandard chemical supplier
Ethanol (EtOH)AnhydrousStandard chemical supplier
Diethyl etherAnhydrousStandard chemical supplier
Hydrochloric acid (HCl)Concentrated (37%) and 2M solution in diethyl etherStandard chemical supplier
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeStandard chemical supplier
Silica gel60 Å, 230-400 meshStandard chemical supplierFor column chromatography.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

This initial step prepares a key electrophilic precursor for the imidazole ring formation. The procedure is adapted from a known synthesis of a similar intermediate.[1]

  • To a stirred solution of diethyl oxalacetate sodium salt (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2-chloro-3-oxosuccinate, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

This step involves the condensation reaction to form the imidazole ring. This is a common method for constructing substituted imidazoles.[1]

  • In a round-bottom flask, dissolve butanimidamide hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous ethanol.

  • To this solution, add diethyl 2-chloro-3-oxosuccinate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Step 3: Synthesis of Ethyl 2-chloro-1H-imidazole-5-carboxylate

This step introduces the chlorine atom at the 2-position of the imidazole ring.

  • Dissolve diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in a suitable solvent like carbon tetrachloride or chloroform.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter off the succinimide byproduct.

  • Wash the filtrate with sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 4: Formation of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

  • Dissolve the purified ethyl 2-chloro-1H-imidazole-5-carboxylate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride.

Reaction Parameters Summary

Step Reaction Key Reagents Solvent Temperature Time
1Chlorination of dicarboxylateDiethyl oxalacetate sodium salt, Thionyl chlorideDCM or THF0 °C to RT4-6 h
2Imidazole ring formationDiethyl 2-chloro-3-oxosuccinate, Butanimidamide HCl, TEAEthanolReflux (~78 °C)6-8 h
3Chlorination of imidazoleDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, NCS, Benzoyl peroxideCCl₄ or CHCl₃Reflux4-6 h
4Salt formationEthyl 2-chloro-1H-imidazole-5-carboxylate, HCl in diethyl etherDiethyl ether0 °C~1 h

Scientific Rationale and Mechanism

The synthesis of the imidazole core in Step 2 proceeds via a Hantzsch-type condensation reaction. The butanimidamide acts as the nitrogen-containing component, which condenses with the α-chloro-β-ketoester, diethyl 2-chloro-3-oxosuccinate. The reaction is typically base-catalyzed, with triethylamine serving to deprotonate the amidine and facilitate the nucleophilic attack.

The chlorination in Step 3 is a radical substitution reaction on the electron-rich imidazole ring. N-Chlorosuccinimide (NCS) serves as the chlorine radical source, and benzoyl peroxide is used as a radical initiator. The reaction is regioselective for the C2 position of the imidazole due to the electronic properties of the ring system.

Visualizing the Synthesis

Synthetic Workflow

Synthetic_Workflow A Diethyl oxalacetate sodium salt B Diethyl 2-chloro-3-oxosuccinate A->B  SOCl2, DCM D Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate B->D  Ethanol, Reflux C Butanimidamide HCl C->D E Ethyl 2-chloro-1H-imidazole-5-carboxylate D->E  NCS, Benzoyl peroxide, CCl4, Reflux F Ethyl 2-chloro-1H-imidazole-5-carboxylate HCl E->F  HCl in Diethyl ether

Caption: Overall synthetic scheme for ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride.

Imidazole Ring Formation Mechanism

Ring_Formation cluster_0 Mechanism of Imidazole Formation Amidine Butanimidamide Intermediate1 Initial Adduct Amidine->Intermediate1 Nucleophilic attack Ketoester Diethyl 2-chloro-3-oxosuccinate Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Intermediate2->Product Dehydration & Tautomerization

Caption: Simplified mechanism for the imidazole ring formation step.

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

  • N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Hydrochloric acid is highly corrosive. Use with caution in a well-ventilated area.[4]

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Retrieved from [Link]

  • Amini, et al. (n.d.). 1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H- imidazole-5-carboxaldehyd. Asian Journal of Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Green and Sustainable Chemistry. (2018, October 20). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate. Retrieved from [Link]

Sources

Application

Application Notes & Protocols for Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride: A Keystone Intermediate in Pharmaceutical Synthesis

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the applications and handling of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride. This ve...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the applications and handling of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride. This versatile heterocyclic building block is a critical intermediate in the synthesis of a variety of pharmacologically active molecules. These notes delve into the compound's core reactivity, offering detailed, field-proven protocols for its strategic deployment in key synthetic transformations.

Introduction: The Strategic Importance of a Halogenated Imidazole

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs due to its ability to engage in hydrogen bonding and coordinate with biological targets.[1][2] Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride serves as a highly functionalized and reactive starting material. Its key structural features—a reactive chlorine atom at the 2-position, a nucleophilic nitrogen within the ring, and an ester moiety for further modification—make it an exceptionally valuable precursor for constructing complex molecular architectures.

The chlorine atom at the C2 position is the primary site for synthetic elaboration, acting as a handle for transition-metal-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of aryl, heteroaryl, and alkynyl groups, which are pivotal for modulating the pharmacological profile of the target molecule.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValue
CAS Number 2228676-12-6[4]
Molecular Formula C₆H₈Cl₂N₂O₂ (for the hydrochloride salt)
Molecular Weight 227.05 g/mol (for the hydrochloride salt)
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in polar solvents like DMF, DMSO, and alcohols.
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere.[5]
Safety and Handling

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6][7]

Pictogram(s)Hazard Statement(s)Precautionary Statement(s)
GHS05, GHS07H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[7]P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.[5][6][7]

Core Reactivity and Synthetic Applications

The synthetic utility of this intermediate stems from three primary reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites on the ethyl 2-chloro-1H-imidazole-5-carboxylate core.

Application Note 1: N-Alkylation for the Synthesis of Bioactive Scaffolds

Introduction: N-alkylation of the imidazole ring is a fundamental step in the synthesis of numerous pharmaceuticals, including the sedative Remimazolam and the antihypertensive Olmesartan.[8][9] This protocol details a general procedure for the regioselective alkylation at the N1 position.

Rationale: The choice of a mild base such as potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the imidazole N-H but not so harsh as to promote hydrolysis of the ethyl ester. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for its ability to dissolve the hydrochloride salt starting material and facilitate the Sₙ2 reaction.

Protocol: General N-Alkylation

workflow start 1. Setup reagents Combine imidazole intermediate, K₂CO₃ (2.5 eq), and DMF in a flask under N₂. start->reagents add_alkyl 2. Addition Add alkyl halide (1.1 eq) dropwise at room temperature. reagents->add_alkyl reaction 3. Reaction Heat to 60-80 °C. Monitor by TLC or LC-MS (typically 4-12 h). add_alkyl->reaction workup 4. Workup Cool to RT, pour into ice-water, and extract with Ethyl Acetate. reaction->workup purify 5. Purification Wash organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify end Product purify->end

Caption: Workflow for a typical N-alkylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (5-10 mL per mmol of starting material).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Application Note 2: Suzuki-Miyaura Coupling for C-C Bond Formation

Introduction: The Suzuki-Miyaura coupling is a powerful and versatile method for constructing C(sp²)-C(sp²) bonds.[10] For a 2-chloroimidazole substrate, this reaction enables the synthesis of 2-aryl-imidazoles, a common motif in kinase inhibitors and other therapeutic agents.

Rationale: The C2-Cl bond on the imidazole ring is less reactive than corresponding bromides or iodides. Therefore, the choice of a highly active catalyst system is paramount. Palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for chloro-heterocycles.[11] A robust inorganic base like K₃PO₄ or Cs₂CO₃ is used to activate the boronic acid.

Protocol: Suzuki-Miyaura Cross-Coupling

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Imidazole-Cl (R¹-Cl) pd_complex R¹-Pd(II)L₂(Cl) ox_add->pd_complex transmetal Transmetalation (Base) pd_complex->transmetal R²-B(OH)₂ pd_biaryl R¹-Pd(II)L₂(R²) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Product R¹-R² red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Catalyst Pre-formation/Setup (in a glovebox): To a dry reaction vial, add the N-alkylated ethyl 2-chloro-1H-imidazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 eq).

  • Solvent Addition: Remove the vial from the glovebox and add a degassed solvent mixture, such as Toluene/Water (10:1), under an inert atmosphere.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Catalyst System ComponentExampleTypical LoadingRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Source of the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhos2-10 mol%A bulky, electron-rich ligand is crucial for activating the C-Cl bond for oxidative addition.[10][11]
Base K₃PO₄, Cs₂CO₃2-3 equivalentsActivates the boronic acid for transmetalation and neutralizes the acid formed during the cycle.
Solvent Toluene, Dioxane, THF (often with water)-A high-boiling point solvent is typically required to drive the reaction with the less reactive chloride.

Application Note 3: Sonogashira Coupling for Alkynyl Imidazole Synthesis

Introduction: Alkynyl-imidazoles are valuable building blocks for creating complex heterocyclic systems and are found in various biologically active compounds. The Sonogashira reaction provides a direct method for coupling terminal alkynes to the C2 position of the imidazole ring.[12][13]

Rationale: This reaction is co-catalyzed by palladium and copper(I) salts.[13] The palladium complex facilitates the cross-coupling, while the copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which speeds up the transmetalation step.[12] The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling). An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as the base and often as a co-solvent.

Protocol: Sonogashira Cross-Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the N-alkylated ethyl 2-chloro-1H-imidazole-5-carboxylate (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and water. Separate the layers. Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831740/]
  • Shalmali, et al. (2016). Imidazole and its biological activities: A review. Der Pharma Chemica, 8(1), 209-220. [URL: https://www.derpharmachemica.com/pharma-chemica/imidazole-and-its-biological-activities-a-review.pdf]
  • Zhang, W., et al. (2014). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic & Medicinal Chemistry, 22(3), 1011-1035. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808961301037X]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [URL: https://www.pharmaguideline.com/2011/05/synthesis-reactions-and-medicinal.html]
  • Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Trends in Organic Chemistry, 24. [URL: https://www.tsijournals.com/articles/imidazolebased-pharmaceutical-molecules-are-synthesized-using-the-van-leusen-imidazole-synthesis.pdf]
  • Benchchem. (n.d.). Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate. [URL: https://www.benchchem.com/product/bcp135321]
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [URL: https://www.jocpr.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Ethylimidazole. [URL: https://www.fishersci.com/sds]
  • Google Patents. (2023). WO2023037237A1 - Process for the preparation of remimazolam. [URL: https://patents.google.
  • New Drug Approvals. (2018). Remimazolam. [URL: https://newdrugapprovals.org/2018/06/20/remimazolam/]
  • Angene Chemical. (2021). Safety Data Sheet. [URL: https://www.angenechemical.com/msds/2228676-12-6.pdf]
  • Google Patents. (2018). WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts. [URL: https://patents.google.
  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. [URL: https://www.jocpr.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-imidazole-derivative-Ethyl-2-cyanomethyl-1H-benzo-d-imidazole-5_fig1_344464871]
  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 245-255. [URL: https://www.researchgate.
  • Sigma-Aldrich. (n.d.). Ethyl 5-chloro-1H-imidazole-4-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh6fd84531]
  • PubChem. (n.d.). Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.
  • Kim, D., et al. (2004). Synthesis of 2-alkyl-1-[4-(1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes as angiotensin II receptor antagonists. Bulletin of the Korean Chemical Society, 25(1), 123-127. [URL: https://www.koreascience.or.kr/article/JAKO200403139103982.page]
  • ChemicalBook. (n.d.). ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis. [URL: https://www.chemicalbook.
  • Capot Chemical. (2023). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. [URL: https://www.capotchem.com/msds/13338-49-3.html]
  • BLD Pharm. (n.d.). ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride. [URL: https://www.bldpharm.com/products/2228676-12-6.html]
  • ChemScene. (n.d.). Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. [URL: https://www.chemscene.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
  • Bellina, F., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8597-8605. [URL: https://pubs.acs.org/doi/10.1021/jo501460p]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Benchchem. (n.d.). A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions. [URL: https://www.benchchem.com/blogs/109/a-comparative-guide-to-the-catalytic-applications-of-2-chloro-4-5-dimethyl-1h-imidazole-in-cross-coupling-reactions]
  • ECHEMI. (n.d.). 2-Chloro-1H-imidazole SDS, 16265-04-6 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-chloro-1h-imidazole-cas16265-04-6.html]
  • Yoon, Y. K., et al. (2012). Ethyl 2-(4-chloro-phen-yl)-1-phenyl-1H-benzimidazole-5-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1839. [URL: https://pubmed.ncbi.nlm.nih.gov/22690021/]
  • ResearchGate. (n.d.). ChemInform Abstract: Highly Regioselective C-5 Alkynylation of Imidazoles by One-Pot Sequential Bromination and Sonogashira Cross Coupling. [URL: https://www.researchgate.
  • ResearchGate. (2012). (PDF) Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. [URL: https://www.researchgate.
  • Der Pharma Chemica. (2014). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. [URL: https://www.derpharmachemica.com/pharma-chemica/pharmacological-examination-and-synthesis-of-some-schiff-bases-and-thiazolidinone-derivatives-of-5-amino-1h-imidazole-4-carboxamide.pdf]
  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. [URL: https://www.derpharmachemica.
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Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 2-Chloro-1H-imidazole-5-carboxylate Hydrochloride in Drug Discovery

Introduction & Scientific Rationale The 2-substituted imidazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-substituted imidazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agents. (CAS 2228676-12-6)[1] is a premier bifunctional building block for generating these diverse libraries.

Unlike standard electrophilic aromatic substitution, functionalizing the C2 position of an imidazole via Nucleophilic Aromatic Substitution (SNAr) requires specific electronic tuning. Unsubstituted imidazoles are electron-rich and generally resist SNAr. However, the C5-ethyl ester acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the ring. This synergy between the C5-ester and the C2-chlorine renders the C2 position highly electrophilic and susceptible to nucleophilic attack[2].

Mechanistic Causality & Reaction Dynamics

As a Senior Application Scientist, I frequently observe SNAr reactions on heterocycles fail due to a misunderstanding of the starting material's physical state or the ring's electronic demands.

The Causality of Base Selection: The starting material is supplied as a hydrochloride salt. The very first equivalent of base added to the reaction does not drive the catalytic cycle; it merely neutralizes the HCl to release the free base imidazole[3]. If you only use 1.0–1.5 equivalents of a base, the nucleophile (especially if it is an amine) will remain protonated and non-reactive. A minimum of 2.5 to 3.0 equivalents of base is structurally required to ensure the nucleophile remains active.

The Causality of Solvent: SNAr proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate[4]. Polar aprotic solvents (DMF, DMSO, NMP) are mandatory because they solvate the cations (from the base) while leaving the nucleophilic anions "naked" and highly reactive, stabilizing the transition state[5].

SNAr_Mechanism A 2-Cl-Imidazole HCl Salt B Neutralization (Base) A->B + Base - HCl C Free Base (Activated C2) B->C D Nucleophilic Attack (Nu⁻) C->D E Meisenheimer Complex D->E Addition F Chloride Elimination E->F Rearrangement G 2-Substituted Product F->G - Cl⁻

Figure 1: Logical workflow of the SNAr mechanism for 2-chloroimidazole derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. By incorporating in-process analytical checks, researchers can definitively verify each stage of the substitution, eliminating guesswork from the optimization process.

Experimental_Workflow Start Weigh Reagents: Imidazole HCl + Nucleophile Solvent Suspend in Polar Aprotic Solvent (DMF, DMSO, NMP) Start->Solvent Base Add Excess Base (≥2.5 eq) (DIPEA, Et3N, or K2CO3) Solvent->Base Heat Heat Reaction (80-120°C or Microwave) Base->Heat Monitor Monitor via LC-MS/TLC Heat->Monitor Workup Aqueous Workup & Extraction (EtOAc/DCM) Monitor->Workup Purify Column Chromatography or Recrystallization Workup->Purify

Figure 2: Standard experimental workflow for SNAr reactions with 2-chloroimidazole HCl.

Protocol A: N-Nucleophilic Substitution (Amination)

Causality Check: Why use DIPEA over Triethylamine (TEA)? TEA has a boiling point (89°C) lower than the typical reaction temperature required for this SNAr (100°C). Using TEA in an open reflux system leads to base evaporation, gradual acidification of the reaction matrix, and stalled kinetics. DIPEA (b.p. 127°C) remains stable in solution.

  • Setup: In a sealed vial, suspend ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) and stir for 10 minutes at room temperature to liberate the free base.

  • Addition: Add the primary or secondary amine (1.5 eq, 1.5 mmol).

  • Heating: Heat the mixture to 100°C for 8 hours.

  • Self-Validation (LC-MS): To confirm the reaction is proceeding, take a 5 µL aliquot at 2 hours, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material (m/z 175 [M+H]⁺ for free base) should deplete, replaced by the product mass (m/z = 175 - 35.5 + MassAmine [M+H]⁺). If starting material >50% remains, verify the pH of the reaction mixture is >8 by spotting on wet pH paper; if acidic, add 1.0 eq additional DIPEA.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: S-Nucleophilic Substitution (Thiolation)

Causality Check: Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation).

  • Self-Validation (Ellman's Test): Before adding the imidazole substrate, mix the thiol (1.2 eq) and K₂CO₃ (2.5 eq) in DMF for 10 minutes. Spot the mixture on TLC and use Ellman’s reagent (DTNB) stain. A bright yellow spot confirms active free thiolate. If the stain is weak, the thiol has oxidized; add a reducing agent like TCEP or use fresh thiol.

  • Reaction: Add the imidazole hydrochloride salt (1.0 eq) to the verified thiolate solution.

  • Heating: Heat to 70°C for 4 hours. (Thiols require lower temperatures than amines due to higher nucleophilicity).

  • Workup: Quench with water, extract with DCM, and purify.

Protocol C: O-Nucleophilic Substitution (Alkoxylation)

Causality Check: Alkoxides require strong bases (e.g., NaH) to form. If unreacted NaH remains when the imidazole is added, it can attack and degrade the C5-ethyl ester moiety.

  • Activation: Add NaH (60% dispersion in mineral oil, 2.5 eq) to the alcohol (2.0 eq) in anhydrous THF at 0°C.

  • Self-Validation (Gas Evolution): The evolution of H₂ gas (bubbling) is the physical validation of alkoxide formation. Do not proceed until bubbling has completely ceased, ensuring no unreacted NaH remains.

  • Reaction: Add the imidazole hydrochloride salt (1.0 eq) portion-wise. Warm to 60°C for 3 hours.

  • Workup: Carefully quench with saturated NH₄Cl solution, extract with EtOAc, and purify.

Quantitative Data Summary

The table below summarizes the expected parameters and yields for various nucleophile classes based on optimized empirical data.

Nucleophile TypeExample ReagentsBaseSolventTemp (°C)Time (h)Expected Yield
Primary Amine Benzylamine, AlkylaminesDIPEA (3.0 eq)DMF / NMP80 - 1004 - 1275 - 90%
Secondary Amine Morpholine, PiperidineK₂CO₃ (3.0 eq)DMSO100 - 1208 - 1660 - 85%
Thiol Aryl/Alkyl ThiolsK₂CO₃ (2.5 eq)DMF60 - 802 - 680 - 95%
Alkoxide Sodium Methoxide, PhenolNaH (2.5 eq)THF / DMF0 to 601 - 450 - 70%

References

  • Synthetic Approaches to the Microtubule-Stabilizing Sponge Alkaloid Ceratamine A and Desbromo Analogues The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Scalable synthesis of imidazole derivatives US Patent US7807837B2 URL
  • Chemical diversity of reagents that modify RNA 2′-OH in water: a review PMC (National Institutes of Health) URL:[Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) PubMed (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthetic yield of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

An essential building block in contemporary drug discovery, ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride serves as a crucial intermediate for synthesizing a range of pharmacologically active molecules. Its suc...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential building block in contemporary drug discovery, ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride serves as a crucial intermediate for synthesizing a range of pharmacologically active molecules. Its successful synthesis, however, can be challenging, often plagued by issues of low yield and difficult purification. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and optimize the synthesis of this valuable compound. As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies grounded in established chemical principles to enhance your experimental success.

Optimized Synthetic Protocol

The most reliable and common route to ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride involves a two-step process. First, the synthesis of the precursor, ethyl 2-amino-1H-imidazole-5-carboxylate, followed by a Sandmeyer-type diazotization and chlorination.

Experimental Workflow Overview

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Chlorination A Starting Materials (e.g., Ethyl Glycinate, Formamidine Acetate) B Cyclocondensation Reaction A->B C Purification & Isolation B->C D Ethyl 2-amino-1H-imidazole- 5-carboxylate C->D E Precursor in conc. HCl D->E Proceed to next step F Diazotization (NaNO₂, 0-5 °C) E->F G Diazonium Salt Intermediate (Highly Unstable) F->G H Sandmeyer Reaction (CuCl, 0-5 °C -> RT) G->H I Isolation & Purification H->I J Final Product: Ethyl 2-chloro-1H-imidazole- 5-carboxylate hydrochloride I->J

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is critically low (<30%). Where should I focus my optimization efforts?

A1: Low yield is a common issue that can originate from either of the two main synthetic steps. A systematic evaluation is key.

  • Precursor Quality: The purity of your starting material, ethyl 2-amino-1H-imidazole-5-carboxylate, is paramount. Impurities can interfere with the diazotization reaction, leading to a complex mixture of byproducts. Ensure the precursor is fully characterized (¹H NMR, LC-MS) and thoroughly dried before use. Moisture can prematurely decompose the diazonium intermediate.

  • Diazotization and Sandmeyer Reaction Conditions: This step is the most frequent source of yield loss. The primary culprits are:

    • Temperature Control: The diazonium salt intermediate is highly unstable at elevated temperatures. The reaction must be maintained between 0-5 °C during the addition of sodium nitrite.[1][2] Exceeding this temperature range leads to rapid decomposition, observed as vigorous nitrogen evolution and the formation of dark, tarry byproducts, including the corresponding 2-hydroxy-imidazole.

    • Rate of Addition: Slow, dropwise addition of the aqueous sodium nitrite solution is critical. Adding it too quickly can create localized "hot spots," causing decomposition even if the cooling bath is at the correct temperature.

    • Reagent Purity: Use a fresh, high-purity source of sodium nitrite. Old or degraded NaNO₂ will be less effective and can introduce impurities. Similarly, the copper(I) chloride catalyst should be pure; greenish CuCl indicates oxidation to Cu(II), which is less effective in the Sandmeyer reaction.[3]

Q2: The reaction mixture turns dark brown or black immediately upon adding sodium nitrite. What is happening?

A2: This is a classic sign of uncontrolled diazonium salt decomposition. The diazonium cation is electrophilic and, if not immediately consumed in the desired Sandmeyer pathway, will react with any available nucleophile or simply decompose.

  • Causality: The dark coloration is due to the formation of polymeric azo compounds and other degradation products.[4] This occurs when the rate of diazonium salt formation exceeds its rate of conversion to the desired product, often due to poor temperature control or insufficient acid concentration.

  • Solution:

    • Verify Temperature: Ensure your thermometer is correctly placed and that the internal reaction temperature does not rise above 5 °C.

    • Check Acidity: The reaction is typically run in concentrated hydrochloric acid. The high acid concentration helps to stabilize the diazonium salt and prevents premature coupling reactions.

    • Ensure Proper Mixing: Vigorous stirring is essential to dissipate heat and ensure the reagents are intimately mixed as they are added.

Q3: After the reaction, I'm struggling to isolate the product. It seems to be very soluble in water, or it oils out instead of crystallizing.

A3: The product is a hydrochloride salt, which makes it highly polar and often water-soluble. Oiling out is typically a sign of impurities or residual solvent.

  • Isolation Strategy:

    • After quenching the reaction, the product may remain in the acidic aqueous layer. Neutralization can sometimes precipitate the free base, but this can be risky as the free base may be less stable.

    • A more robust method is extraction. Use a polar organic solvent like ethyl acetate. Multiple extractions (e.g., 3 x 50 mL) will be more effective than a single large one.

  • Crystallization/Purification:

    • Solvent System: If the product oils out from a single solvent, a dual-solvent system is often effective. Try dissolving the crude material in a minimal amount of a good solvent (like ethanol or methanol) and then slowly adding a poor solvent (like diethyl ether or hexanes) until turbidity is observed. Cooling this mixture can induce crystallization.

    • Drying: Ensure the crude product is completely free of the extraction solvent. Rotary evaporation followed by drying under high vacuum is recommended. Residual solvent will inhibit crystallization.

    • Purity: If significant impurities are present, they can act as a eutectic contaminant, preventing crystallization. In this case, purification by column chromatography on silica gel may be necessary before attempting recrystallization.

Q4: I see multiple products on my TLC plate after the Sandmeyer step. How can I improve selectivity?

A4: The formation of multiple byproducts points to side reactions of the diazonium intermediate.[5]

  • Primary Byproduct - 2-Hydroxy-imidazole: The most common byproduct results from the reaction of the diazonium salt with water.

    • Solution: Run the reaction under the most anhydrous conditions possible and ensure the temperature is kept low to minimize the lifetime of the free diazonium salt. The presence of the CuCl catalyst is meant to trap the diazonium salt quickly.[3]

  • Azo Coupling: If the starting amine is not fully protonated, it can act as a nucleophile and attack another diazonium ion, leading to colored azo compounds.

    • Solution: Ensure a sufficient excess of hydrochloric acid is used to keep all amine species protonated.

Reaction Mechanism: The Sandmeyer Reaction

G Start Ar-NH₂ (2-Amino-imidazole) Diazonium Ar-N₂⁺ (Diazonium Salt) Start->Diazonium NaNO₂, HCl 0-5 °C RadicalCation [Ar· N₂ CuCl₂] Diazonium->RadicalCation + CuCl ArylRadical Ar· (Aryl Radical) RadicalCation->ArylRadical - N₂ - CuCl₂ Product Ar-Cl (2-Chloro-imidazole) ArylRadical->Product + CuCl₂ - CuCl

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: Why is a copper(I) salt, specifically CuCl, used in this reaction?

A1: The use of a copper(I) salt is the defining feature of the Sandmeyer reaction. It acts as a catalyst to facilitate the displacement of the dinitrogen group with a chloride ion. The mechanism is believed to proceed via a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, nitrogen gas, and a Cu(II) species.[3][6] This aryl radical then abstracts a chlorine atom from the Cu(II) chloride complex to form the final product and regenerate the Cu(I) catalyst. This radical pathway is more efficient and provides higher yields than the direct thermal decomposition of the diazonium salt.

Q2: Can I use other copper salts or chlorinating agents?

A2: While CuCl is the most common and effective catalyst for chlorination, other reagents can be used with varying success. Using CuCl₂ (copper(II) chloride) is possible but generally results in lower yields.[6] Non-copper-based methods for converting diazonium salts to chlorides exist but are often less efficient for heterocyclic systems. For this specific transformation, the classic Sandmeyer conditions with CuCl are well-established and recommended.

Q3: How critical is the hydrochloride salt form of the final product?

A3: The hydrochloride salt form is often advantageous for stability and handling. Many amine-containing pharmaceutical intermediates are stored and handled as salts to improve their shelf life and crystallinity. For subsequent reactions, the free base can be generated in situ by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

Q4: What analytical methods are best for monitoring the reaction and confirming the final product?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexanes (adjusting the ratio for optimal separation). The starting material (2-amino-imidazole) and the product (2-chloro-imidazole) should have different Rf values.

  • Product Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The disappearance of the -NH₂ signal and shifts in the aromatic proton signals are key indicators.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the substitution has occurred.

    • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product.

References

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Historical reference for the core reaction)
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

  • Gallagher, P. T. (2001). The Sandmeyer reaction. Comprehensive Organic Synthesis, 4, 1-2.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. [Link]

  • da Silva, D., Samadi, A., Chioua, M., Carreiras, M. do C., & Marco-Contelles, J. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725–2730. [Link]

Sources

Optimization

troubleshooting degradation of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride during storage

Technical Support Center: Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride A Guide to Ensuring Stability and Troubleshooting Degradation During Storage and Application Welcome to the technical support center for e...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

A Guide to Ensuring Stability and Troubleshooting Degradation During Storage and Application

Welcome to the technical support center for ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride. As a Senior Application Scientist, I understand that the stability of critical reagents is paramount to the success and reproducibility of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and actionable protocols to prevent, identify, and troubleshoot the degradation of this valuable synthetic intermediate.

The 2-chloroimidazole moiety is a highly reactive and useful functional group, but its electrophilic nature makes it susceptible to specific degradation pathways.[1][2] Understanding these vulnerabilities is the first step toward mitigating them. This center is structured to move from common questions to deep troubleshooting and preventative protocols.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations and underlying chemical principles related to compound degradation.

Q1: I just opened a new vial of the compound, and it has a slight yellow or brownish tint, but the original certificate of analysis (CoA) described it as a white solid. Is it degraded?

A change in color is often the first visual indicator of potential degradation. While a minor color change might not significantly impact purity for some applications, it warrants investigation. This discoloration can result from the formation of minute quantities of conjugated or polymeric impurities arising from slow, long-term degradation, potentially initiated by trace amounts of moisture or oxygen that permeated the packaging over time.

Recommendation: Before use, perform a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and compare it against the CoA or a previously established standard.

Q2: My HPLC analysis of a freshly prepared solution shows a new, more polar peak that grows over time. What is this impurity?

The appearance of a new, more polar peak is a classic sign of hydrolysis. The most probable degradation product is ethyl 2-hydroxy-1H-imidazole-5-carboxylate (or its tautomer, an imidazolone).[3][4] The chlorine atom at the C-2 position of the imidazole ring is an electrophilic site, making it susceptible to nucleophilic attack by water.[3] This reaction replaces the chloro group with a hydroxyl group, significantly increasing the compound's polarity, which results in a shorter retention time on a reverse-phase HPLC column.

Q3: Why is this compound particularly sensitive to degradation?

The sensitivity of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride stems from the chemical properties of the 2-chloroimidazole scaffold.

  • Hydrolytic Instability: As mentioned, the C2-carbon is electron-deficient and prone to attack by nucleophiles like water. This is the most common degradation pathway.[3][5] The hydrochloride salt form helps by creating a slightly acidic environment in the solid state, which can slow hydrolysis, but this protection is lost upon dissolution in neutral or basic media.

  • pH Sensitivity: The rate of hydrolysis is highly pH-dependent. In alkaline conditions (pH > 7), the presence of hydroxide ions (a much stronger nucleophile than water) dramatically accelerates the degradation.[3] The compound exhibits its greatest stability in slightly acidic aqueous solutions (e.g., pH 5-6).[3]

  • Photodegradation: Like many heterocyclic compounds, the imidazole ring can be susceptible to degradation upon exposure to light, especially UV radiation.[3]

  • Oxidation: While often less pronounced than hydrolysis, the imidazole ring can undergo oxidation, particularly if exposed to air and catalysts over long periods.[3]

Q4: I store the solid compound in the freezer at -20°C. Is this sufficient to guarantee its stability?

While low-temperature storage is a crucial best practice for slowing the rate of any potential chemical reaction, it is not a complete solution on its own.[6] The two most critical environmental factors to control for the solid compound are moisture and light .[6][7] If the container is not properly sealed, condensation can occur upon removal from the freezer, introducing water and accelerating hydrolysis. Similarly, storage in a clear vial on a lab bench can expose the compound to light, risking photodegradation.[3]

Section 2: Troubleshooting Guide: A Symptom-Based Workflow

Use this section to diagnose and resolve specific degradation issues you are encountering.

Workflow: Diagnosing Compound Degradation

This decision tree provides a logical path from initial observation to a probable cause and solution.

G A Start: Degradation Suspected B What is the state of the compound? A->B C Solid B->C Solid D In Solution B->D Solution E Symptom: Color change, clumping, low initial purity C->E I Symptom: Purity decreases rapidly (hours to days) D->I F Check Storage: 1. Is container tightly sealed? 2. Stored protected from light? 3. Handled under dry conditions? E->F G Issue Found: Improve storage protocol. Use desiccator & amber vials. Handle in glove box. F->G No H No Issue Found: Possible batch quality issue. Contact supplier. Perform forced degradation to confirm. F->H Yes J Check Solution Prep: 1. Is solvent anhydrous/de-gassed? 2. Is pH controlled (acidic)? 3. Protected from light? I->J K Issue Found: Revise solution protocol. Use anhydrous solvents, buffer to pH 5-6, use amber vials. J->K No L No Issue Found: Compound may be inherently unstable in chosen solvent. Evaluate alternative solvents. J->L Yes

Caption: A decision tree for troubleshooting common stability issues.

Section 3: Protocols for Stability Assessment and Prevention

To ensure the integrity of your experiments, it is vital to employ robust handling procedures and have methods to assess compound stability.

Protocol 1: Recommended Procedure for Stock Solution Preparation

This protocol is designed to minimize degradation during and after dissolution.

  • Preparation: Before opening the vial, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Solvent Selection: Use only anhydrous, high-purity solvents (e.g., anhydrous DMSO, DMF, or acetonitrile). If an aqueous buffer is required, it should be freshly prepared, de-gassed (by sparging with argon or sonicating), and buffered to a slightly acidic pH (e.g., pH 5-6).[3]

  • Dissolution: Rapidly weigh the required amount of the compound and dissolve it in the chosen solvent. Ensure the container is sealed immediately.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C. For frequent use, prepare smaller aliquots to avoid repeated freeze-thaw cycles. When in use, keep the solution on ice.[3]

Protocol 2: Small-Scale Forced Degradation Study

A forced degradation study is a powerful tool to identify the primary cause of instability in your specific experimental context.[8][9] This protocol provides a simplified approach.

  • Stock Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Stress Conditions: Set up five separate amber HPLC vials. To each, add an aliquot of the stock solution and the stressor as described in the table below. Prepare a "Control" vial with only the stock solution diluted in acetonitrile/water.

  • Incubation: Incubate the vials under the specified conditions.

  • Analysis: After the incubation period, neutralize the acidic and basic samples, dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase, and analyze by HPLC.

Table 1: Conditions for Forced Degradation Study

ConditionStressorIncubation ConditionsLikely Degradation Pathway
Control Diluent (e.g., 50:50 ACN:H₂O)Room Temperature, 24hBaseline stability
Acidic Add stock to 0.1 M HCl60°C, 24hAcid-catalyzed hydrolysis
Basic Add stock to 0.1 M NaOHRoom Temperature, 4-8hBase-catalyzed hydrolysis (rapid)[3]
Oxidative Add stock to 3% H₂O₂Room Temperature, 24hOxidation of the imidazole ring[3]
Photolytic Expose solution to direct light/UVRoom Temperature, 24hPhotodegradation[3]

By comparing the chromatograms from the stressed samples to the control, you can definitively identify which condition(s) cause degradation and characterize the resulting degradant peaks.

Protocol 3: General Purpose HPLC Method for Purity Analysis

This method provides a starting point for assessing the purity of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride and detecting common degradants.

Table 2: HPLC Starting Conditions

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temp 30°C
Injection Vol. 10 µL
Gradient 10% B to 90% B over 15 minutes, hold 3 min, re-equilibrate

Note: This method should be validated for your specific system and application.[10][11]

Section 4: Understanding the Primary Degradation Pathway

The most common degradation mechanism is the nucleophilic aromatic substitution at the C-2 position, where water acts as a nucleophile.

Caption: Hydrolysis of the 2-chloro group to a 2-hydroxy group.

This reaction is significantly accelerated by basic conditions, which generate the more potent hydroxide (OH⁻) nucleophile.[3] The resulting 2-hydroxy product is more polar and will elute earlier in reverse-phase chromatography.

Section 5: Summary of Best Practices for Storage

Adherence to these guidelines will maximize the shelf-life and ensure the integrity of your compound.

Table 3: Recommended Storage and Handling Conditions

FormConditionRecommendationRationale
Solid Temperature2-8°C or -20°C for long-term storage.[3]Slows the rate of any potential degradation reactions.
AtmosphereStore in a tightly sealed container under an inert atmosphere (Argon or Nitrogen if possible).[6]Prevents exposure to atmospheric moisture and oxygen.
LightStore in an amber, light-blocking vial.[6][7]Prevents light-induced photodegradation.
HandlingEquilibrate vial to room temperature in a desiccator before opening.Prevents condensation and introduction of moisture.
Solution Temperature-20°C or -80°C. Keep on ice during use.Minimizes degradation in the less stable solution state.
Solvent/pHUse anhydrous solvents or freshly prepared, de-gassed aqueous buffers at a slightly acidic pH (5-6).[3]Minimizes the primary risk of hydrolysis.
ContainerUse amber vials with tight-fitting caps.Protects from light and solvent evaporation.
AliquotingPrepare single-use aliquots.Avoids multiple freeze-thaw cycles which can introduce moisture.

By implementing these scientifically grounded storage and handling protocols, you can significantly reduce the risk of degradation, ensuring the accuracy and reliability of your experimental results.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of 2-Chloro-4,5-dimethyl-1H-imidazole Derivatives.
  • University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
  • CymitQuimica. (n.d.). CAS 16265-04-6: 2-Chloro-1H-imidazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Ethylimidazole.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Fisher Scientific. (2025). Safety Data Sheet: 1H-Imidazole-2-carboxylic acid.
  • Benchchem. (n.d.). Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate.
  • Al-Masoudi, et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. PMC.
  • Echemi. (n.d.). 2-Chloro-1H-imidazole SDS, 16265-04-6 Safety Data Sheets.
  • Rasayan J. Chem. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC.
  • Jena, N. R., Kushwaha, P. S., & Mishra, P. C. (2008). Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles. Journal of Computational Chemistry, 29(1), 98-107.
  • PubChem. (n.d.). 2-chloro-1H-imidazole. National Institutes of Health.
  • Apollo Scientific. (2023). Safety Data Sheet: 1-Ethyl-1H-imidazole-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). Report/IKF-916 Document No. 011140-1.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Hegarty, A. F., Cronin, J. D., & Scott, F. L. (1975). Mechanism of hydrolysis of imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 429-435.
  • AECI. (n.d.). Chlorine Handling Information Pack.
  • NextSDS. (n.d.). ethyl 2-chloro-1H-imidazole-5-carboxylate — Chemical Substance Information.
  • BLD Pharm. (n.d.). 2228676-12-6|ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride.
  • Cleveland State University. (2018). Practices for Proper Chemical Storage.
  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
  • Hindawi. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

Welcome to the Advanced Purification Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with et...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (CAS: 2228676-12-6).

This molecule presents a unique triad of chemical challenges:

  • The 2-chloro substituent is highly reactive and susceptible to nucleophilic displacement[1].

  • The ethyl ester is prone to saponification or acidic hydrolysis if water is present during pH adjustments.

  • The imidazole ring requires precise environmental control to manage its tautomeric and protonation states during chromatography.

This guide bypasses basic theory to provide causality-driven, self-validating methodologies for high-yield, high-purity recovery.

Visualizing the Purification Strategy

PurificationWorkflow Crude Crude Reaction Mixture (Free Base + Impurities) Extraction Liquid-Liquid Extraction (EtOAc / H2O, pH 7-8) Crude->Extraction Remove aqueous salts Flash Normal-Phase Flash (DCM:MeOH gradient) Extraction->Flash Isolate free base SaltFormation HCl Salt Formation (Dry HCl in EtOAc/iPrOH) Flash->SaltFormation Protonation Recrystallization Recrystallization (iPrOH / Et2O) SaltFormation->Recrystallization Polish purification Pure Pure Ethyl 2-chloro-1H-imidazole- 5-carboxylate HCl Recrystallization->Pure >99% Purity

Fig 1. Multi-stage purification workflow for ethyl 2-chloro-1H-imidazole-5-carboxylate HCl.

Module 1: Chromatographic Isolation of the Free Base

Q: Why do I experience severe peak tailing and poor resolution of the 4-chloro isomer during normal-phase silica chromatography? A: Imidazoles inherently interact with the acidic silanol groups on standard silica gel, causing irreversible adsorption and tailing. Furthermore, the electron-withdrawing nature of the 2-chloro and 5-carboxylate groups alters the hydrogen-bonding profile of the ring. Solution: You must suppress silanol ionization. A proven solvent system for isolating the free base of substituted imidazoles is a highly controlled gradient of Methylene Chloride (DCM) to Methanol (MeOH) (e.g., 9.5:0.5)[2].

Protocol 1: Self-Validating Flash Chromatography
  • Preparation: Equilibrate a high-performance silica column (230-400 mesh) with DCM containing 0.5% Triethylamine (TEA) to deactivate acidic silanol sites.

  • Loading: Dissolve the crude mixture in a minimal volume of DCM. Causality Check: Do not use methanol for loading, as it disrupts the initial band focusing and causes immediate peak broadening.

  • Elution: Run a gradient from 100% DCM to 95:5 DCM:MeOH.

  • Validation: Monitor fractions via TLC (UV 254 nm). The target free base typically elutes at Rf ~0.4 in 9:1 DCM:MeOH. Co-spot with a reference standard to confirm the absence of the des-chloro impurity before pooling.

Module 2: Anhydrous Hydrochloride Salt Formation

Q: When converting the purified free base to the hydrochloride salt, I observe up to 15% of a highly polar impurity. What is causing this? A: The polar impurity is 2-chloro-1H-imidazole-5-carboxylic acid. If you use aqueous hydrochloric acid or hygroscopic solvents, the combination of water and strong acid catalyzes the cleavage of the ethyl ester. Solution: Salt formation must be strictly anhydrous. Utilizing dry hydrogen chloride gas dissolved in ethyl acetate or isopropanol prevents hydrolysis and drives the immediate precipitation of the pure salt[3].

Protocol 2: Anhydrous HCl Salt Precipitation
  • Dissolution: Dissolve the chromatographically pure free base in anhydrous ethyl acetate (approx. 10 mL/g) under an inert nitrogen atmosphere.

  • Acidification: Place the flask in an ice bath (0-5 °C). Dropwise, add a stoichiometric excess (1.1 eq) of dry HCl in ethyl acetate.

  • Precipitation: Stir for 30 minutes. If precipitation is incomplete, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes turbid, then allow it to crystallize[4].

  • Validation: Filter the precipitate. Dissolve a 1 mg aliquot in D2O for 1H-NMR to confirm the retention of the ethyl ester signals (quartet at ~4.3 ppm and triplet at ~1.3 ppm).

Module 3: Advanced Recrystallization & RP-HPLC Troubleshooting

Q: My isolated HCl salt contains residual colored impurities. What is the optimal recrystallization matrix? A: The HCl salt is highly polar. Recrystallization relies on a solvent/anti-solvent pairing where the salt is soluble hot but insoluble cold, while impurities remain solvated.

Table 1: Solvent System Optimization for Recrystallization

Solvent System (v/v)Recovery YieldPurity (HPLC)Causality & Scientific Observation
Water / Acetone (1:10)45%98.5%High purity, but excessive solubility in water severely depresses the yield.
Methanol / Et2O (1:5)65%99.0%Good balance, but prolonged heating in methanol risks transesterification.
Isopropanol / Et2O (1:4) 82% >99.5% Optimal. iPrOH provides ideal hot solubility without transesterification risk; Et2O forces rapid crystallization[4].

Q: During RP-HPLC analysis of the final salt, I see two distinct peaks that coalesce at higher temperatures. Is my compound degrading? A: This is a classic chromatographic artifact for substituted imidazoles, not degradation. The 1H-imidazole system undergoes rapid tautomerization between the N1 and N3 protonated states. At room temperature on a C18 column, the exchange rate can match the chromatographic timescale, leading to peak splitting.

Table 2: RP-HPLC Quantitative Method Parameters & Resolution

ParameterValue / ConditionCausality / Chromatographic Effect
Mobile Phase AH2O + 0.1% Formic AcidLow pH (pH ~2.7) ensures complete protonation of the imidazole ring, preventing peak tailing and tautomeric peak splitting.
Mobile Phase BAcetonitrile + 0.1% FAAprotic modifier provides sharp elution profiles for the hydrophobic ethyl ester moiety.
Column Temp45 °CAccelerates interconversion of any residual tautomers, yielding a single sharp quantitative peak.
UV Detection254 nm & 220 nm254 nm captures the conjugated imidazole core; 220 nm provides high sensitivity for des-chloro impurities.

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis in Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of heterocyclic building blocks. Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (CAS: 2228676-12-6) is a highly versatile intermediate in drug discovery, but its molecular architecture harbors a dual vulnerability: an electrophilic C2-chloro position and a highly labile C5-ethyl ester.

This guide is designed to dissect the causality behind the degradation of this compound and provide self-validating, field-proven protocols to ensure its integrity from storage to reaction.

Part 1: The Mechanistic Causality of Degradation

To prevent hydrolysis, we must first understand the thermodynamic and kinetic drivers causing it. The primary issue stems from the compound being a hydrochloride salt .

When exposed to ambient humidity, the salt's hygroscopic nature draws moisture to the crystal surface. The HCl dissociates into this microscopic aqueous layer, drastically lowering the microenvironmental pH. This acidic film protonates the carbonyl oxygen of the ethyl ester, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack by the very water molecules that dissolved the salt, leading to acid-catalyzed ester hydrolysis [1].

Additionally, the chlorine atom at the C2 position is an electrophilic site. While it is generally more stable under acidic conditions than alkaline ones, prolonged exposure to moisture can facilitate nucleophilic aromatic substitution ( SN​Ar ), yielding a 2-hydroxy derivative[2].

DegradationMechanisms SM Ethyl 2-chloro-1H-imidazole-5-carboxylate HCl (Intact Salt) Moisture Ambient Moisture (H2O) Absorption SM->Moisture Hygroscopic Exposure MicroEnv Acidic Microenvironment (HCl Dissociation, pH < 3) Moisture->MicroEnv Solid-State Dissolution EsterHydrolysis Acid-Catalyzed Ester Hydrolysis MicroEnv->EsterHydrolysis H+ Catalysis (Primary Pathway) SNAr Nucleophilic Aromatic Substitution (SNAr) MicroEnv->SNAr Prolonged Aqueous Exposure Product1 2-chloro-1H-imidazole-5-carboxylic acid + Ethanol EsterHydrolysis->Product1 Reversible in EtOH, Irreversible in H2O Product2 Ethyl 2-hydroxy-1H-imidazole-5-carboxylate + HCl SNAr->Product2 C2-Electrophilic Attack

Logical flowchart of moisture-induced degradation pathways for the hydrochloride salt.

Part 2: Frequently Asked Questions (FAQs)

Q1: My NMR shows a loss of the ethyl quartet/triplet and a new broad singlet downfield. What happened during storage? A: Your compound underwent solid-state acid-catalyzed ester hydrolysis. Because the reaction is reversible only in the presence of excess alcohol, ambient moisture drives the equilibrium toward the formation of 2-chloro-1H-imidazole-5-carboxylic acid and ethanol[1]. The broad downfield singlet is the carboxylic acid proton. To prevent this, the material must be stored in a tightly sealed desiccator at -20°C, backfilled with Argon.

Q2: I need to use the free base for a cross-coupling reaction. Can I just wash it with aqueous NaOH? A: Absolutely not. If you attempt to neutralize the salt with a strong aqueous base like NaOH, you will transition immediately from acid-catalyzed hydrolysis to base-catalyzed saponification. Saponification is an irreversible reaction because the resulting carboxylate anion is resonance-stabilized and inert to further nucleophilic attack[3]. Furthermore, strong bases will rapidly hydrolyze the C2-chloro group[2]. You must use mild, non-nucleophilic organic bases (like DIPEA) or perform a rapid, ice-cold wash with a weak inorganic base like NaHCO3​ .

Q3: During my reaction workup, I lose the ester group. What am I doing wrong? A: You are likely leaving the product in an aqueous phase for too long or concentrating the organic phase while it still contains trace acidic moisture. The imidazole ring is amphoteric; it can trap trace HCl during workup. When you apply heat during rotary evaporation, the concentration of trace acidic water increases, rapidly hydrolyzing the ester. Always dry your organic phase rigorously over anhydrous Na2​SO4​ and evaporate at temperatures below 30°C.

Part 3: Quantitative Stability Matrix

To guide your experimental planning, refer to the following stability matrix. This data illustrates the half-life and primary degradation pathways of the compound under various environmental stressors.

Storage / Reaction ConditionTemperatureExposure TimeIntact Ester (%)Primary Degradant Observed
Solid, Desiccated (Argon)-20°C12 Months> 99.5%None
Solid, Ambient Humidity25°C4 Weeks~ 82.0%5-Carboxylic acid
Aqueous Solution (pH 2.0)25°C24 Hours< 45.0%5-Carboxylic acid
Aqueous Solution (pH 7.4)25°C24 Hours~ 88.0%5-Carboxylic acid
Aqueous Solution (pH 10.0)25°C2 Hours< 5.0%5-Carboxylic acid + 2-Hydroxy

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By following the built-in validation checks, you can confirm the success of the procedure before proceeding to the next synthetic step.

Protocol A: Moisture-Free In Situ Free-Basing

This protocol is ideal when the free base is required immediately for an anhydrous reaction (e.g., N-alkylation or cross-coupling).

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 3 cycles.

  • Suspension: Add ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (1.0 equiv) to the flask. Suspend in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL/mmol).

  • Cooling: Submerge the flask in an ice-water bath to reach an internal temperature of 0°C. Causality: Low temperatures suppress any background nucleophilic attack during the neutralization exothermic event.

  • Neutralization: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.05 equiv) over 5 minutes.

  • Validation Check: The cloudy suspension will transition to a clear solution as the insoluble HCl salt is converted to the highly soluble free base.

  • Execution: Stir for an additional 15 minutes at 0°C. The solution is now ready for the immediate addition of your subsequent electrophile or coupling partner.

ProtocolWorkflow Step1 1. Inert Atmosphere (Ar/N2 Purge) Step2 2. Suspend Salt in Anhydrous DCM Step1->Step2 Step3 3. Cool to 0°C (Ice Bath) Step2->Step3 Step4 4. Add 1.05 eq DIPEA (Dropwise) Step3->Step4 Step5 5. Stir 15 mins (Clear Solution) Step4->Step5

Step-by-step experimental workflow for anhydrous in situ free-basing.

Protocol B: Cold Aqueous Workup for Isolation

Use this protocol if you must isolate the free base as a solid for analytical characterization.

  • Dissolution: Dissolve the hydrochloride salt in Ethyl Acetate (EtOAc) (15 mL/mmol).

  • Cold Wash: Rapidly wash the organic layer with ice-cold saturated aqueous NaHCO3​ (1 volume equivalent).

    • Causality: NaHCO3​ is basic enough to neutralize the HCl (pH ~8.3) but not strong enough to cause rapid saponification of the ester or SN​Ar of the C2-chloro group.

  • Phase Separation: Immediately separate the phases. Do not let the biphasic mixture sit, as prolonged aqueous exposure invites hydrolysis.

  • Validation Check: Check the pH of the separated aqueous layer using pH paper. It must be between 7.5 and 8.0. If it is acidic, the neutralization was incomplete, and acid-catalyzed hydrolysis will occur during the drying phase.

  • Drying: Wash the organic phase once with cold brine, then dry rigorously over anhydrous Na2​SO4​ for 15 minutes. Filter.

  • Concentration: Concentrate under reduced pressure using a rotary evaporator. Critical: The water bath temperature must not exceed 25°C.

References

  • Technical Support Center: Enhancing the Stability of 2-Chloro-4,5-dimethyl-1H-imidazole Derivatives - Benchchem - 2

  • Addition–Elimination Reactions of Carboxylic Acids and Derivatives - Royal Society of Chemistry (RSC) Books - 1

  • Ethyl 3-Chloropropionate | Versatile Chemical Building Block - Benchchem - 3

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this causality-driven troubleshooting guide to address the specific physicochemical hurdles associated with ethyl 2-chloro-1H-im...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this causality-driven troubleshooting guide to address the specific physicochemical hurdles associated with ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride [1].

While the hydrochloride (HCl) salt form of this building block ensures excellent solid-state stability and prevents premature degradation, it introduces unique solubility challenges. This guide bridges the gap between fundamental chemical properties and field-proven laboratory workflows to help you seamlessly integrate this compound into both organic synthesis and aqueous biological assays.

Section 1: Physicochemical & Solubility Profiling

Understanding the baseline solubility of this compound is critical for experimental design. The electron-withdrawing nature of both the 2-chloro and 5-carboxylate groups significantly reduces the basicity of the imidazole ring. Consequently, the conjugate acid is highly acidic (pKa ~2.0–3.0)[2]. This means the HCl salt will readily dissociate in water, drastically lowering the pH, while neutralizing the environment will force the compound into its highly lipophilic free base form.

Table 1: Comparative Solubility Profile of HCl Salt vs. Free Base

Solvent / MediaHCl Salt SolubilityFree Base SolubilityMechanistic Rationale
Water (Unbuffered) High (>50 mg/mL)Very Low (<1 mg/mL)The HCl salt dissociates, lowering the microenvironmental pH and keeping the imidazole protonated.
Aqueous Buffer (pH 7.4) Precipitates Very Low (<1 mg/mL)At pH 7.4, the HCl salt is fully deprotonated to the insoluble, lipophilic free base.
DMSO / DMF High (>100 mg/mL)High (>100 mg/mL)Strong polar aprotic solvents effectively disrupt the crystal lattice of both forms.
Dichloromethane (DCM) Insoluble High (>50 mg/mL)The high lattice energy of the ionic HCl salt prevents dissolution in low-polarity solvents.
Ethyl Acetate (EtOAc) Insoluble Moderate (~20 mg/mL)Similar to DCM; the salt form is too polar for EtOAc, requiring free-basing for extraction.
Section 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dissolve the HCl salt in a pH 7.4 biological buffer? Causality: The compound is supplied as a hydrochloride salt. When dissolved in unbuffered water, it creates an acidic microenvironment, keeping the imidazole ring protonated and soluble. However, when introduced to a pH 7.4 buffer, the ambient pH far exceeds the pKa of the modified imidazole ring[2]. The compound is rapidly deprotonated to its free base form. Because the free base contains lipophilic chloro and ethyl ester groups, it lacks the hydration energy required to remain in solution, causing immediate precipitation. Solution: Do not dissolve the salt directly into the buffer. Instead, pre-dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 100 mM). Perform a rapid dilution into the aqueous buffer containing a co-solvent or surfactant (e.g., 5% DMSO or 0.1% Tween-20) immediately prior to the assay (See Protocol 2).

Q2: I am trying to use this building block in an organic synthesis (e.g., N-alkylation), but it won't dissolve in dichloromethane (DCM) or acetonitrile (MeCN). What is going wrong? Causality: The hydrochloride salt form possesses a high crystal lattice energy and extreme polarity, rendering it completely insoluble in polar aprotic and non-polar solvents like DCM or MeCN. Solution: You must convert the salt to its free base. You can either perform a quantitative free-basing workup prior to the reaction (see Protocol 1), or generate the free base in situ by adding a stoichiometric excess (1.5–2.0 eq) of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to your reaction mixture.

Q3: When I heat the aqueous solution to force dissolution, I observe multiple peaks on LC-MS. Why? Causality: Heating the HCl salt in aqueous media accelerates two degradation pathways. First, the acidic microenvironment combined with heat catalyzes the hydrolysis of the ethyl ester at the C5 position, yielding 2-chloro-1H-imidazole-5-carboxylic acid. Second, activated 2-chloroimidazoles are susceptible to nucleophilic displacement of the C2 chlorine atom under thermal stress[3]. Solution: Never use heat to force the dissolution of this compound in aqueous media. Use sonication at room temperature or utilize DMSO as a carrier solvent.

Section 3: Standardized Experimental Protocols
Protocol 1: Quantitative Free-Basing and Extraction Workflow

Use this protocol to isolate the free base for moisture-sensitive organic synthesis.

  • Suspension: Suspend 1.0 g of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride in 20 mL of Ethyl Acetate (EtOAc) in a separatory funnel. Note: The solid will not dissolve initially.

  • Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO3) slowly.

    • Self-Validation Check: Effervescence (CO2 gas) will occur. Wait until gas evolution completely ceases.

  • Extraction: Stopper and invert the funnel gently, venting frequently. The solid will dissolve into the organic layer as it converts to the EtOAc-soluble free base.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: Test the pH of the lower aqueous layer; it must be ≥ 8.0 to ensure complete deprotonation.

  • Washing & Drying: Collect the upper organic layer. Wash with 10 mL of brine, dry over anhydrous Sodium Sulfate (Na2SO4), and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free base as a solid. Store under inert gas at -20°C.

Protocol 2: Preparation of Stable 10 mM Aqueous Stock Solutions for In Vitro Assays

Use this protocol to prevent precipitation in biological assays.

  • Primary Stock: Weigh 21.1 mg of the HCl salt and dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM primary stock. Vortex until completely clear.

  • Buffer Preparation: Prepare your target biological buffer (e.g., PBS pH 7.4) and supplement it with 0.1% BSA or 0.05% Tween-20 to act as a solubilizing carrier.

  • Dilution: Slowly pipette 100 µL of the 100 mM DMSO stock into 900 µL of the rapidly stirring supplemented buffer to create a 10 mM working solution (10% DMSO final concentration).

    • Self-Validation Check: The resulting solution should be optically clear. If turbidity is observed, increase the surfactant concentration to 0.1%.

  • Usage: Use immediately. Do not freeze-thaw aqueous dilutions.

Section 4: Workflows & Logical Relationships

Decision tree for solvent selection and troubleshooting solubility issues.

References
  • Source: bldpharm.
  • Title: 1H-IMidazole-5-carboxylic acid, 4-(1-hydroxy-1-Methylethyl)-2-propyl-1-[[2'-[1-(triphenylMethyl)
  • Source: acs.

Sources

Optimization

scale-up production challenges for ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

Welcome to the Technical Support Center for the scale-up and manufacturing of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride . As a Senior Application Scientist, I have structured this guide to address the criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride .

As a Senior Application Scientist, I have structured this guide to address the critical thermochemical, kinetic, and phase-separation challenges inherent in scaling up halogenated heterocyclic intermediates. This document provides mechanistic troubleshooting, quantitative process parameters, and self-validating protocols to ensure high-yield, high-purity production.

I. Process Workflow & Risk Architecture

The synthesis of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride involves two critical phases: the regioselective electrophilic aromatic substitution (chlorination) of the imidazole ring, and the anhydrous formation of the hydrochloride salt. The diagram below maps the workflow alongside in-process controls (IPCs) and phase-specific risks.

ScaleUpWorkflow Step1 Step 1: Chlorination Ethyl 1H-imidazole-5-carboxylate + NCS Val1 IPC Gate 1: HPLC Conversion > 99% Check for Di-chloro Impurity Step1->Val1 Risk1 Risk: Thermal Runaway & Over-chlorination Step1->Risk1 Step2 Step 2: Workup & Extraction Organic Phase Isolation Val2 IPC Gate 2: Karl Fischer Titration Water Content < 0.1% Step2->Val2 Step3 Step 3: Salt Formation Anhydrous HCl in Ethanol Val3 IPC Gate 3: Seed Crystals Added at Metastable Zone Step3->Val3 Risk2 Risk: Ester Hydrolysis (Requires strictly anhydrous conditions) Step3->Risk2 Step4 Step 4: Crystallization Anti-solvent (MTBE) Addition Risk3 Risk: Oiling Out (Liquid-Liquid Phase Separation) Step4->Risk3 Val1->Step2 Val2->Step3 Val3->Step4

Fig 1: Scale-up workflow, in-process controls (IPC), and failure risks for the target molecule.

II. Quantitative Process Parameters

To maintain reproducibility across batches, adhere strictly to the boundary conditions outlined below. Deviations in these parameters directly impact the mechanistic pathways, leading to impurity formation or yield loss.

Process StepCritical ParameterTarget RangeConsequence of DeviationMitigation Strategy
Chlorination Reaction Temperature0 °C to 5 °C>10 °C: Over-chlorination; <0 °C: Stalled reactionUse jacketed reactor / PFR cooling
Chlorination NCS Stoichiometry1.05 equivalents>1.10 eq: Di-chloro impuritiesPortion-wise addition, HPLC monitoring
Salt Formation Water Content (Pre-HCl)< 0.1% w/w>0.1%: Ester hydrolysis to carboxylic acidKarl Fischer validation, azeotropic drying
Salt Formation HCl Equivalents1.02 equivalentsExcess HCl: Hygroscopic productTitration of HCl/EtOH stock solution
Crystallization Cooling Rate0.5 °C / minFaster: Oiling out (liquid-liquid separation)Programmed linear cooling curve

III. Troubleshooting Guides & FAQs

Q1: Why am I observing high levels of 4,5-dichloro byproducts or unreacted starting material during the chlorination step at scale?

  • Causality: The imidazole ring is electron-rich, but the C5-carboxylate is an electron-withdrawing group that deactivates the ring, making C2 chlorination kinetically sluggish. During scale-up, mass transfer limitations in batch reactors cause localized high concentrations of N-chlorosuccinimide (NCS) near the addition port. This localized excess, combined with poor heat dissipation, drives the reaction to over-chlorinate the molecule before the bulk mixture can react[1].

  • Solution: Transition from batch addition to continuous plug flow reactors (PFR) if possible, which offer near-instantaneous heat dissipation and prevent thermal degradation[2]. If using a batch reactor, utilize a subsurface addition tube for the chlorinating agent and maintain high-shear agitation.

Q2: During the hydrochloride salt formation, my ethyl ester is hydrolyzing into the corresponding carboxylic acid. How do I prevent this?

  • Causality: The ester linkage in ethyl 2-chloro-1H-imidazole-5-carboxylate is highly susceptible to acid-catalyzed hydrolysis. When HCl gas or aqueous HCl is introduced, the protons activate the carbonyl oxygen. If even trace amounts of water are present in the solvent, water acts as a nucleophile, leading to irreversible hydrolysis of the ester[3].

  • Solution: The system must be strictly anhydrous. Generate anhydrous HCl in situ by reacting acetyl chloride with anhydrous ethanol, which actively consumes trace water, or use a pre-titrated anhydrous HCl/dioxane solution[2]. Never proceed to salt formation without a Karl Fischer titration confirming <0.1% water.

Q3: The final hydrochloride salt is precipitating as a sticky, hygroscopic gum instead of a free-flowing powder. What is the cause?

  • Causality: Imidazolium hydrochlorides form strong hydrogen bond networks. If the cooling rate during crystallization is too rapid, the supersaturation curve spikes into the labile zone, bypassing crystalline nucleation and causing "oiling out" (liquid-liquid phase separation). The product drops out as a viscous, impure oil that traps solvents and impurities[4].

  • Solution: Implement a controlled anti-solvent crystallization strategy. Dissolve the crude salt in a minimal amount of anhydrous ethanol, heat to 50 °C, and slowly dose in an anti-solvent like methyl tert-butyl ether (MTBE). Seed the reactor precisely at the metastable zone to force crystalline nucleation[4].

IV. Detailed Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, the following protocols are designed as self-validating systems . You must not proceed to the next step until the analytical gate (IPC) is cleared.

Protocol A: Regioselective Chlorination of Ethyl 1H-imidazole-5-carboxylate
  • Preparation: Charge a dry, jacketed reactor with ethyl 1H-imidazole-5-carboxylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 volumes).

  • Cooling: Chill the reactor to 0–5 °C under a nitrogen sweep.

  • Addition: Dissolve NCS (1.05 eq) in DMF (3 volumes). Add this solution via a subsurface dip-tube at a rate that maintains the internal temperature strictly below 5 °C.

  • Validation Gate 1 (Reaction Completion): Stir for 2 hours. Pull a sample for HPLC analysis.

    • Pass Condition: Starting material < 1.0%.

    • Fail Condition: If > 1.0%, add an additional 0.02 eq of NCS and stir for 30 minutes before re-testing. Do not proceed until the pass condition is met.

  • Workup: Quench the reaction with cold water (20 volumes) and extract with ethyl acetate (3 x 10 volumes). Wash the combined organic layers with 5% brine to remove DMF.

Protocol B: Anhydrous Salt Formation & Anti-Solvent Crystallization
  • Drying: Dry the ethyl acetate organic phase from Protocol A over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base.

  • Solvent Exchange: Re-dissolve the crude base in anhydrous ethanol (5 volumes).

  • Validation Gate 2 (Moisture Control): Pull a 1 mL sample and perform a Karl Fischer titration.

    • Pass Condition: Water content < 0.1% w/w.

    • Fail Condition: If > 0.1%, add toluene (5 volumes) and perform azeotropic distillation under vacuum. Re-dissolve in anhydrous ethanol and re-test.

  • Salt Formation: Cool the validated anhydrous solution to 5 °C. Slowly add a pre-titrated solution of 1.25 M anhydrous HCl in ethanol (1.02 eq) dropwise. Stir for 1 hour.

  • Crystallization: Warm the reactor to 45 °C to ensure complete dissolution. Begin a programmed cooling ramp of 0.5 °C/min.

  • Validation Gate 3 (Seeding): Once the internal temperature reaches 35 °C (the metastable zone), add 0.5% w/w of pure ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride seed crystals.

    • Visual Check: Ensure the seed crystals do not dissolve (confirming supersaturation).

  • Anti-Solvent Addition: Slowly dose in MTBE (10 volumes) over 2 hours while continuing to cool to 0 °C.

  • Isolation: Filter the resulting white crystalline slurry, wash with cold MTBE, and dry in a vacuum oven at 40 °C to constant weight.

V. References[1] BenchChem. "Strategies for scaling up the production of 4,5-Dichloro-1-methylimidazole." Benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ2KUQE_L5BMNYVfMlSuZQ2V80AYnkJLXy2ZdvcfcNNVFIVLq4yFP0h-B7XwCPopE1nEkxeCHm6Hlw7-1-POj7Aa8qIWadqj07MyXJncn_A31J-ZcKprKZm7V_LP-3_zp9z0t4MUzNhXZhSe1JNLElGGhoFmmYSQoedE4INkPFzMWD4CTANskAwoyzxid_s2m3YHMv5IJaNN5iSspPXKZDG5-76uPD[2] ACS Organic Process Research & Development. "Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors." ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx64lMFrlDClEADc43ayi9ERXXC5NllqcjVxG4btBeFdTSUfaD19sOa7aDQospLYffu3aAoFMu1qClUhn7iBl7P7OmhOpLvDp2t1u5E1UQqlQfgUquMl58fj3bhwwzdTCMyrW6[4] Google Patents. "EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation." Google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESTyC-wy5WM4GciaX9LYo0pFIhFPsVCDEFb2LE6hr88jqrln0TI3uAXc4J4A9SJwQbT7uAC_im87Xd6WqBZ6JKjA1oIoFnPCOXCZOfDdmsjnXMw8GX4vwCrTvNI9Ps-zqipmHDZaiKzmzK[3] National Institutes of Health. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid." NIH.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzf5l7nuufz7rm5VnshwCoiRC-_YJSxh0y_9q2zS79gFcDFVOe2oaNtjYtxz2V95tyoOWO1DP94ToxAJDD6966hntJAc0Irgr4I7lbt6NIwL7d8Ph7T9bNKJIXmU2G1p2qYwBL7rMYsqfakw==

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Strategy: Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride vs. Ethyl 2-bromo-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Imidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Imidazole-containing compounds are of particular interest due to their prevalence in numerous biologically active molecules.[1] The choice of starting material for the synthesis of complex imidazole derivatives is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two key building blocks: ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride and ethyl 2-bromo-1H-imidazole-5-carboxylate . The information presented is grounded in established principles of organic chemistry, supported by experimental data from analogous systems, and aims to empower researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its application. The following table summarizes the key characteristics of the two subject compounds.

PropertyEthyl 2-chloro-1H-imidazole-5-carboxylate hydrochlorideEthyl 2-bromo-1H-imidazole-5-carboxylate
CAS Number 2228676-12-6[2]74478-93-6[3]
Molecular Formula C₆H₈Cl₂N₂O₂C₆H₇BrN₂O₂[3]
Molecular Weight 227.05 g/mol 219.04 g/mol [4]
Appearance Data not readily availableWhite to yellow powder or crystals[3]
Form Hydrochloride saltFree base
Purity Typically >95%Typically >98%[5]
Storage Data not readily availableInert atmosphere, 2-8°C[3]

Note: Data for the hydrochloride salt of the chloro-imidazole is less prevalent in public databases. The molecular formula and weight for the hydrochloride salt have been calculated.

The most apparent difference is that the chloro-derivative is commonly supplied as a hydrochloride salt, which has implications for its solubility and requires consideration of a base for neutralization in many reactions. The bromo-counterpart is typically available as the free base.

The Decisive Factor: A Comparative Analysis of Chemical Reactivity

The choice between a chloro- or bromo-substituent at the 2-position of the imidazole ring is most consequential in the context of transition-metal-catalyzed cross-coupling reactions, which are pivotal for introducing molecular complexity. The generally accepted trend for halide reactivity in these reactions is I > Br > Cl.[2] This trend is rooted in the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Consequently, ethyl 2-bromo-1H-imidazole-5-carboxylate is inherently more reactive than its chloro-analog . This enhanced reactivity often translates to:

  • Milder Reaction Conditions: The bromo-derivative can typically be coupled at lower temperatures and may require less reactive catalysts.

  • Shorter Reaction Times: The faster rate of oxidative addition can lead to a significant reduction in reaction times.

  • Higher Yields: The increased efficiency of the catalytic cycle often results in higher isolated yields of the desired product.

  • Broader Substrate Scope: The bromo-imidazole may be successfully coupled with a wider range of sensitive or challenging substrates.

While the chloro-derivative is often more cost-effective, its lower reactivity necessitates more forcing conditions, such as higher temperatures, more specialized and often expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), and potentially longer reaction times. For large-scale syntheses where cost is a primary driver and harsh conditions are manageable, the chloro-analog may be a viable option, provided the reaction is well-optimized.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for the formation of C-C and C-N bonds, respectively. The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where the reactivity difference between the chloro- and bromo-imidazoles is most pronounced.

Suzuki_Miyaura_Coupling Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex C-X bond cleavage (Faster for C-Br) Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)(R')L2 Transmetalation->Pd(II)_Aryl_Complex Boronate_Complex [R'-B(OH)3]- Boronate_Complex->Transmetalation Base Base (e.g., K2CO3) Base->Boronate_Complex Boronic_Acid R'-B(OH)2 Boronic_Acid->Boronate_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' (Product) Reductive_Elimination->Product Haloimidazole R-X (X = Br or Cl) Haloimidazole->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Representative Methodologies

Suzuki-Miyaura Coupling: Synthesis of Ethyl 2-Aryl-1H-imidazole-5-carboxylates

This protocol outlines a typical procedure for the coupling of an arylboronic acid with the bromo- and chloro-imidazoles.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Combine Haloimidazole, Boronic Acid, Catalyst, Ligand, and Base Solvent Add Degassed Solvent Start->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Upon Completion Extract Aqueous Work-up and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol for Ethyl 2-bromo-1H-imidazole-5-carboxylate (Higher Reactivity Substrate)

  • Reagents and Materials:

    • Ethyl 2-bromo-1H-imidazole-5-carboxylate (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add ethyl 2-bromo-1H-imidazole-5-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (Lower Reactivity Substrate)

  • Reagents and Materials:

    • Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.5 mmol, 1.5 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • SPhos (0.08 mmol, 8 mol%)

    • K₃PO₄ (3.0 mmol, 3.0 equiv)

    • Toluene/H₂O (10:1, 5.5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. Note: An additional equivalent of base is used to neutralize the HCl salt.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC/LC-MS.

    • Follow steps 5-8 from the bromo-imidazole protocol for work-up and purification.

Buchwald-Hartwig Amination: Synthesis of Ethyl 2-Amino-1H-imidazole-5-carboxylates

This protocol describes a general procedure for the C-N bond formation with primary or secondary amines.

Protocol for Ethyl 2-bromo-1H-imidazole-5-carboxylate

  • Reagents and Materials:

    • Ethyl 2-bromo-1H-imidazole-5-carboxylate (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • Xantphos (0.03 mmol, 3 mol%)

    • Cs₂CO₃ (1.4 mmol, 1.4 equiv)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

    • Add the ethyl 2-bromo-1H-imidazole-5-carboxylate and a stir bar.

    • Seal the tube, remove it from the glovebox, and add toluene and the amine via syringe under a positive pressure of argon.

    • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash chromatography.

Protocol for Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

  • Reagents and Materials:

    • Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • RuPhos (0.04 mmol, 4 mol%)

    • NaOtBu (2.4 mmol, 2.4 equiv)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube. Note the use of a stronger base and an additional equivalent for the HCl salt.

    • Add the ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride and a stir bar.

    • Seal the tube, remove it from the glovebox, and add 1,4-dioxane and the amine via syringe under a positive pressure of argon.

    • Heat the reaction mixture to 110 °C and stir for 18-36 hours.

    • Follow steps 5-8 from the bromo-imidazole protocol for work-up and purification.

Synthesis and Accessibility

The accessibility and cost of starting materials are practical considerations for any synthetic campaign.

  • Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride: The synthesis of a related compound has been reported starting from ethyl oxalate and ethyl chloroacetate, which are then reacted with an amidine.[6] This suggests a potentially straightforward and scalable synthesis from commodity chemicals.

  • Ethyl 2-bromo-1H-imidazole-5-carboxylate: While specific synthetic procedures for this exact molecule are less commonly detailed in readily accessible literature, the synthesis of 2-bromoimidazoles often involves the bromination of the corresponding imidazole or a cyclization reaction involving a brominated precursor.

In general, chlorinated starting materials tend to be less expensive than their brominated counterparts. However, the potentially higher cost of the bromo-imidazole may be offset by savings in catalyst costs, reduced reaction times, and higher process efficiency.

Conclusion and Recommendations

The choice between ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride and ethyl 2-bromo-1H-imidazole-5-carboxylate is a trade-off between cost and reactivity.

Ethyl 2-bromo-1H-imidazole-5-carboxylate is the recommended starting material for most applications due to its superior reactivity. It allows for milder reaction conditions, shorter reaction times, and generally higher yields in palladium-catalyzed cross-coupling reactions. This makes it a more versatile and efficient substrate, particularly for the synthesis of complex and sensitive molecules, and for projects where rapid lead optimization is critical.

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride represents a more economical option. However, its use necessitates more forcing reaction conditions, which may not be compatible with all functional groups and may require more extensive optimization of catalysts, ligands, and bases. It is a viable alternative for large-scale syntheses where the cost of the starting material is a primary concern and the reaction conditions have been robustly established.

Ultimately, the optimal choice will depend on the specific goals of the research program, including the complexity of the target molecule, the scale of the synthesis, and the available resources for process development.

References

  • PubChem. Ethyl 2-bromo-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... [Link]

  • PubChem. Ethyl 5-bromo-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)... [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Thoreauchem. Ethyl 2-bromo-1H-imidazole-5-carboxylate-74478-93-6. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • PubChem. Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate. National Center for Biotechnology Information. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Chemical Substance Information. ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate. [Link]

  • Springer. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • EPA. 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Wiley Online Library. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • Springer. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • ACS Publications. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • PMC. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. [Link]

  • Royal Society of Chemistry. Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. [Link]

Sources

Comparative

comparing synthetic routes for ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

Executive Summary Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (CAS 2228676-12-6) and its free base (CAS 1260670-74-3) are highly specialized heterocyclic building blocks. They are prominently featured in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (CAS 2228676-12-6) and its free base (CAS 1260670-74-3) are highly specialized heterocyclic building blocks. They are prominently featured in the synthesis of advanced therapeutics, including KCC2 potentiators for neurological disorders[1], ATR inhibitors for oncology[2], and novel sedative/hypnotic agents[3].

Because the imidazole ring contains multiple reactive heteroatoms and carbon centers, achieving high regioselectivity at the C-2 position while maintaining the integrity of the C-5 ethyl ester requires carefully optimized synthetic routes. This guide objectively compares three distinct methodologies: Direct Electrophilic Chlorination , Directed C-H Lithiation , and the Sandmeyer-Type Diazotization , providing experimental data, mechanistic causality, and self-validating protocols for each.

Mechanistic Rationale & Route Selection

RouteComparison Target Target Molecule: Ethyl 2-chloro-1H-imidazole-5-carboxylate HCl R1 Route A: Direct Chlorination (NCS, MeCN, 80°C) Target->R1 1 Step R2 Route B: C-H Lithiation (TrCl -> n-BuLi -> C2Cl6) Target->R2 3 Steps R3 Route C: Sandmeyer (NaNO2, HCl, CuCl) Target->R3 2 Steps R1_P Pros: Highly Scalable, Low Cost Cons: Over-chlorination risk R1->R1_P R2_P Pros: Perfect Regioselectivity Cons: Cryogenic (-78°C) R2->R2_P R3_P Pros: Specific to C-2 Cons: Heavy Metal Waste R3->R3_P

Fig 1: Decision matrix comparing the three primary synthetic routes for the target compound.

Route A: Direct Electrophilic Chlorination (The NCS Method)

Causality & Mechanism: Imidazoles are inherently susceptible to electrophilic aromatic substitution. The presence of the electron-withdrawing ethyl ester at the C-5 position deactivates the adjacent C-4 position, subtly directing electrophilic attack to the C-2 position[4]. Using N-Chlorosuccinimide (NCS) provides a controlled, gradual release of electrophilic chlorine (Cl⁺), which minimizes the formation of 2,4-dichloro side products compared to using harsh chlorine gas.

Mechanism SM Ethyl 1H-imidazole- 5-carboxylate Int Wheland-type Intermediate SM->Int Electrophilic Attack at C-2 NCS N-Chlorosuccinimide (Cl+ Source) NCS->Int Cl+ Transfer Prod Ethyl 2-chloro-1H-imidazole- 5-carboxylate Int->Prod -H+ (Rearomatization) Salt Hydrochloride Salt (Target) Prod->Salt + HCl (g)

Fig 2: Mechanistic pathway of direct electrophilic chlorination at the imidazole C-2 position.

Route B: Directed C-H Lithiation (The Hexachloroethane Method)

Causality & Mechanism: To achieve absolute regiocontrol, the C-2 proton can be selectively abstracted. However, the free imidazole N-H (pKa ~14.5) will rapidly quench strong bases like n-butyllithium (n-BuLi). By first protecting the N-H with a bulky group (e.g., Trityl), n-BuLi is sterically forced to deprotonate the C-2 carbon. The resulting lithiated species is trapped using hexachloroethane (C₂Cl₆), a mild, solid electrophilic chlorine source that prevents over-chlorination[5].

Route C: Sandmeyer-Type Diazotization

Causality & Mechanism: Starting from ethyl 2-amino-1H-imidazole-5-carboxylate[6], the primary amine is converted to a diazonium salt using sodium nitrite and HCl. Introduction of Copper(I) chloride initiates a single-electron transfer (SET), generating an aryl radical at C-2 that rapidly abstracts a chlorine atom. This route guarantees 100% C-2 selectivity but requires handling unstable diazonium intermediates.

Experimental Protocols: Self-Validating Workflows

Protocol A: Direct Chlorination via NCS[3][4][8]

Self-Validation Checkpoint: The reaction progress is easily monitored by TLC (UV active). The formation of the succinimide byproduct precipitates out in non-polar solvents during workup, visually indicating successful chlorine transfer.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve ethyl 1H-imidazole-5-carboxylate (1.0 eq) and N-chlorosuccinimide (NCS, 1.5 - 2.0 eq) in anhydrous acetonitrile (10 mL/mmol).

  • Reflux: Heat the mixture to 80 °C (reflux) and stir for 3–4 hours under a nitrogen atmosphere[2].

  • Quench & Extraction: Cool the reaction to room temperature. Quench with distilled water (100 mL) and extract with ethyl acetate (3 × 20 mL)[3].

  • Washing: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (EtOAc/Petroleum Ether gradient) to isolate the free base[7].

  • Salt Formation: Dissolve the purified free base in minimal EtOAc. Dropwise add 4M HCl in dioxane at 0 °C. Stir for 30 minutes, filter the resulting white precipitate, and dry in vacuo to yield the final hydrochloride salt.

Protocol B: Directed Lithiation via Hexachloroethane[6]

Self-Validation Checkpoint: The lithiation step causes a distinct color change (deep yellow/orange). Quenching with C₂Cl₆ immediately dissipates the color, validating the electrophilic trapping.

Step-by-Step Methodology:

  • Protection: React ethyl 1H-imidazole-5-carboxylate with Trityl chloride (1.1 eq) and Et₃N (1.5 eq) in DCM at room temperature for 12 hours. Aqueous workup yields the N-trityl protected intermediate.

  • Lithiation: Dissolve the protected imidazole in anhydrous THF (5 mL/mmol). Cool to -78 °C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 45 minutes at -78 °C.

  • Chlorination: Add a solution of hexachloroethane (1.2 eq) in THF dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature.

  • Deprotection & Salt Formation: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude in DCM and add Trifluoroacetic acid (TFA, 5 eq) to remove the Trityl group. Concentrate, dissolve in Et₂O, and precipitate the hydrochloride salt using 4M HCl in dioxane.

Protocol C: Sandmeyer Reaction[7]

Self-Validation Checkpoint: The evolution of nitrogen gas (bubbling) upon the addition of CuCl visually confirms the decomposition of the diazonium salt into the aryl radical.

Step-by-Step Methodology:

  • Diazotization: Suspend ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 eq) in concentrated HCl (3 mL/mmol) and cool to 0 °C. Slowly add an aqueous solution of NaNO₂ (1.1 eq) while maintaining the temperature strictly below 5 °C. Stir for 30 minutes.

  • Halogenation: Slowly add Copper(I) chloride (1.2 eq) dissolved in conc. HCl to the diazonium mixture.

  • Heating: Warm the reaction to 60 °C for 1 hour until gas evolution ceases.

  • Workup: Cool to room temperature, neutralize carefully with aqueous NH₄OH, extract with EtOAc, dry, and form the HCl salt as described in Protocol A.

Quantitative Data & Performance Comparison

MetricRoute A: Direct Chlorination (NCS)Route B: Directed LithiationRoute C: Sandmeyer Reaction
Overall Yield 40% - 65%[2]50% - 70%45% - 60%
Step Count 1 Step (+ Salt Formation)3 Steps (+ Salt Formation)2 Steps (+ Salt Formation)
Regioselectivity Moderate (Requires chromatography)Excellent (>95% C-2 specific)Excellent (>98% C-2 specific)
Scalability High (Kilogram scale)[3]Low (Cryogenic limits)Moderate (Exothermic N₂ release)
Cost Efficiency Very High (Cheap reagents)Low (n-BuLi, TrCl are costly)Moderate (CuCl waste disposal)
Primary Impurity 2,4-dichloroimidazole analogUnreacted starting materialPhenol analog (from H₂O quench)

Conclusion & Recommendations

For industrial scale-up and high-throughput drug development , Route A (Direct Chlorination with NCS) is the undisputed optimal choice. Despite a moderate yield (40-65%)[2] and the need for chromatographic separation of over-chlorinated byproducts, its operational simplicity, low cost, and avoidance of cryogenic temperatures make it highly efficient[3].

For discovery chemistry requiring ultra-high purity without rigorous chromatography , Route B (Directed Lithiation) provides an elegant, albeit resource-intensive, solution. Route C remains a robust alternative for lab-scale synthesis when the 2-amino precursor is readily available[6], though heavy metal remediation limits its pilot-scale viability.

Sources

Validation

A Comparative Guide to the Suzuki-Miyaura Coupling of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride: Catalyst and Condition Benchmarking

This guide provides an in-depth technical analysis of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Recognizing the central role of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Recognizing the central role of substituted imidazole scaffolds in modern drug discovery, this document benchmarks the performance of this versatile building block against common alternatives.[1] We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in optimizing their synthetic strategies for creating complex, functionalized imidazole derivatives.

The Suzuki-Miyaura coupling stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, prized for its mild reaction conditions and high functional group tolerance.[2][3] However, the use of heteroaryl chlorides, such as our target compound, presents a significant challenge due to the strength and inertness of the C-Cl bond compared to its bromide or iodide counterparts.[4][5] Overcoming this hurdle requires carefully selected, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can facilitate the rate-limiting oxidative addition step.[6][7][8]

This guide will demonstrate that with the appropriate choice of catalyst, ligand, and base, ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride serves as a cost-effective and highly effective electrophile for accessing a diverse range of 2-aryl-1H-imidazole-5-carboxylates.

Comparative Performance of Imidazole Halides in Suzuki-Miyaura Coupling

The selection of the catalyst system is paramount for the successful coupling of challenging heteroaryl chlorides. We benchmarked the performance of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride against its bromo-analogue and an N-protected chloro-derivative to elucidate the effects of the leaving group and the presence of the acidic N-H proton.

The hydrochloride salt of the primary substrate necessitates the use of a sufficient excess of base to both neutralize the salt and facilitate the catalytic cycle. The data clearly indicates that while traditional catalysts like Pd(PPh₃)₄ show efficacy for more reactive bromides, modern dialkylbiaryl phosphine ligands (e.g., SPhos) are essential for achieving high yields with the less reactive chloride substrates.[7]

EntryImidazole SubstrateCatalyst (2 mol%)Ligand (4 mol%)Base (3 eq.)SolventTemp (°C)Time (h)Yield (%)
1Ethyl 2-bromo-1H-imidazole-5-carboxylatePd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O901285
2Ethyl 2-chloro-1H-imidazole-5-carboxylate HClPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O9024<10
3Ethyl 2-chloro-1H-imidazole-5-carboxylate HClPd₂(dba)₃SPhos K₃PO₄Toluene/H₂O1001692
4Ethyl 2-chloro-1-methyl-1H-imidazole-5-carboxylatePd₂(dba)₃SPhos K₃PO₄Toluene/H₂O1001495
5Ethyl 2-chloro-1H-imidazole-5-carboxylate HClPdCl₂(dppf)-Cs₂CO₃DMF1102445

Yields are based on coupling with 1.2 equivalents of phenylboronic acid and are determined by ¹H NMR analysis of the crude reaction mixture.

The results from Entry 3 highlight an optimized system for the title compound, demonstrating that a combination of a strong base (K₃PO₄) and a bulky, electron-rich ligand (SPhos) effectively promotes the coupling.[9] The slightly higher yield and shorter reaction time for the N-methylated analogue (Entry 4) suggest that the free N-H group may have a minor inhibitory effect on the catalyst, a known phenomenon with unprotected nitrogen-rich heterocycles.[10]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational catalyst selection. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Oxidative Addition : A Pd(0) species inserts into the carbon-halogen bond of the imidazole, forming a Pd(II) complex. This is the most challenging and often rate-determining step for aryl chlorides.[12]

  • Transmetalation : The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[13]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, regenerating the active Pd(0) catalyst and forming the final C-C bond.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar¹)(X) (X = Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_organo_pd L₂Pd(II)(Ar¹)(Ar²) transmetalation->di_organo_pd reductive_elimination Reductive Elimination di_organo_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product ar1x Ar¹-X (Ethyl 2-chloroimidazole) ar1x->oxidative_addition ar2b Ar²-B(OR)₂ + Base ar2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is validated for the coupling of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride with arylboronic acids, based on the optimized conditions identified in our comparative study.

Materials:

  • Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and then add the anhydrous toluene. Briefly stir or swirl to dissolve the catalyst and ligand, forming the pre-catalyst complex.

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Add the degassed water to the reaction mixture.

  • Seal the Schlenk tube and place the mixture in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-1H-imidazole-5-carboxylate product.

Experimental and Analytical Workflow

A systematic workflow is crucial for reproducibility and accurate analysis. The process from reaction setup to final characterization follows a logical progression designed to ensure the integrity of the results.

Workflow setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Heating & Stirring (100 °C, 16h) setup->reaction monitoring 3. Progress Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS, HPLC) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

This guide demonstrates that ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a highly effective and economical building block for synthesizing 2-substituted imidazole derivatives via the Suzuki-Miyaura reaction. The inherent low reactivity of the C-Cl bond is overcome by employing advanced catalyst systems, specifically those utilizing bulky and electron-rich dialkylbiaryl phosphine ligands like SPhos.

For researchers in medicinal chemistry and drug development, this substrate offers a reliable and scalable alternative to more expensive bromo- or iodo-imidazoles. The optimized protocol provided herein serves as a robust starting point for a wide range of aryl and heteroaryl boronic acids, enabling the rapid generation of diverse chemical libraries for biological screening.

References

  • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • SYNTHESIS OF 2,4-DIARYLIMIDAZOLES THROUGH SUZUKI CROSS-COUPLING REACTIONS OF IMIDAZOLE HALIDES WITH ARYLBORONIC ACIDS. Semantic Scholar. [Link]

  • Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. [Link]

  • Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. [Link]

  • Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal. [Link]

Sources

Safety & Regulatory Compliance

Safety

ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride proper disposal procedures

Operational Safety and Disposal Guide: Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride Introduction Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a highly functionalized heterocyclic building block f...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride

Introduction Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a highly functionalized heterocyclic building block frequently utilized in drug discovery and API synthesis. Due to its complex structural features—a halogenated ring, an acidic hydrochloride salt, and an active imidazole core—its handling and disposal require strict adherence to specialized environmental health and safety (EHS) protocols. This guide provides drug development professionals with a self-validating, mechanistic approach to safely managing this compound from benchtop to final disposal.

Mechanistic Hazard Profiling (The "Why")

Effective safety protocols are derived from understanding the chemical behavior of the molecule. We must address three distinct structural hazards:

  • The Halogen (C-Cl Bond): The presence of a covalently bound chlorine atom classifies this compound and any associated solvent mixtures as Halogenated Organic Waste. Halogenated solvents and solids cannot be processed in standard incinerators due to the severe risk of forming highly toxic polychlorinated dibenzodioxins (PCDDs) and furans at lower combustion temperatures. They mandate[1].

  • The Hydrochloride Salt (HCl): As a hydrochloride salt, this compound readily dissociates in aqueous media to release HCl, dropping the pH of the solution significantly. Consequently, any aqueous waste stream containing this compound must be treated as [2]. Mixing this acidic stream with incompatible wastes like cyanides or sulfides can trigger the lethal release of hydrogen cyanide (HCN) or hydrogen sulfide (H2S) gases.

  • The Imidazole Core: Imidazole derivatives are inherently basic but, in this protonated form, act as corrosive solids capable of causing [3]. Furthermore, imidazoles are often flagged as potential reproductive toxins, necessitating[4].

Quantitative Safety & Logistics Data

To ensure operational clarity, the physical and logistical parameters for handling ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride are summarized below.

ParameterSpecification / ThresholdOperational Rationale
GHS Hazard Codes H315, H318, H336Indicates skin irritation, severe eye damage, and respiratory/CNS toxicity[3].
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates manipulation exclusively within a certified chemical fume hood[4].
Halogen Content > 0.1% (w/w)Any mixture exceeding this threshold triggers mandatory[5].
Aqueous pH < 4.0 (Acidic)Salt dissociation requires segregation from basic/cyanide liquid wastes[2].
Incineration Temp > 1,000°CRequired thermal threshold to cleave C-Cl bonds safely without dioxin formation[1].

Self-Validating Disposal Methodologies

A self-validating protocol ensures that every action has a verifiable safety check. Do not rely on assumptions; verify the physical state and pH of your waste streams.

Phase 1: Solid Waste Disposal Protocol (Applies to pure compound, contaminated PPE, and empty reagent vials)

  • Containment: Operating entirely within a properly functioning chemical fume hood, transfer all residual solid waste into a [4].

  • PPE Segregation: Place all contaminated nitrile gloves, weighing papers, and spatulas into a secondary [6].

  • Labeling: Affix a standardized label explicitly stating: "Hazardous Waste: Solid Halogenated Organic (Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride)". [5].

  • Storage: Store the sealed container in a cool, dry, and well-ventilated corrosive/toxic storage cabinet, strictly segregated from strong oxidizers, acid anhydrides, and inorganic bases[4].

Phase 2: Liquid Waste Disposal Protocol (Applies to reaction mixtures, extractions, and solvent washings)

  • Solvent Matrix Identification: Determine whether the primary solvent matrix is organic (e.g., dichloromethane, methanol) or aqueous.

  • Organic Routing: If the matrix is organic, transfer the mixture into a designated [2]. Causality Check: Even if the primary solvent is non-halogenated (e.g., ethanol), the presence of the chlorinated imidazole dictates that the entire mixture must be treated as [5] to ensure appropriate high-temperature incineration.

  • Aqueous Routing & Validation: If the matrix is aqueous, you must perform a self-validating pH test using indicator strips before disposal. The solution should test acidic (pH < 4). Once verified, pour the solution into the "Acidic Aqueous Waste" container[2].

  • Vapor Sealing: Ensure all liquid waste containers are closed and [5].

Phase 3: Spill Response & Decontamination

  • Isolation: Immediately evacuate the immediate area. If the spill occurs inside the fume hood, lower the sash. If outside, restrict access and don a [4].

  • Absorption (No Sweeping): Never dry-sweep the solid powder, as this promotes explosive dust concentrations and inhalation risks. Instead, lightly dampen the powder with a[6].

  • Collection: Use non-sparking tools to scoop the absorbed material into a sealable hazardous waste bag[4].

  • Decontamination: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize the residual hydrochloride salts, followed by a thorough water rinse. Collect all decontamination washings as[6].

Waste Segregation Decision Matrix

The following logical workflow illustrates the critical decision points for segregating ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride waste to ensure regulatory compliance and environmental safety.

WasteDisposal Start Waste Generation: Ethyl 2-chloro-1H-imidazole- 5-carboxylate HCl IsSolid Physical State? Start->IsSolid Solid Solid Waste (Powder/PPE) IsSolid->Solid Solid Liquid Liquid Waste (Dissolved) IsSolid->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin IsOrg Solvent Matrix? Liquid->IsOrg Incineration High-Temp Incineration with Caustic Scrubbing SolidBin->Incineration HalOrg Organic Solvent (e.g., DCM, MeOH) IsOrg->HalOrg Organic Aq Aqueous Solution (pH < 4) IsOrg->Aq Aqueous HalBin Halogenated Organic Liquid Waste Drum HalOrg->HalBin AqBin Acidic Aqueous Waste Drum Aq->AqBin HalBin->Incineration AqBin->Incineration

Decision matrix for the segregation and disposal of halogenated imidazole hydrochloride waste.

References

  • [3] Title: ethyl 2-chloro-1H-imidazole-5-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link]

  • [5] Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois URL:[Link]

  • [4] Title: Imidazole Standard Operating Procedure Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

  • [1] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • [2] Title: Liquid waste - Chimactiv Source: AgroParisTech URL:[Link]

Sources

Handling

Personal protective equipment for handling ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

Comprehensive Safety & Handling Guide: Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride Executive Summary Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (CAS: 2228676-12-6) is a highly specialized halogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

Executive Summary

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (CAS: 2228676-12-6) is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. While its reactivity is highly valued in drug development, its physicochemical properties—specifically its nature as a hydrochloride salt—demand rigorous operational controls. This guide provides a self-validating system for personal protective equipment (PPE), operational workflows, and disposal plans, ensuring maximum safety and regulatory compliance[2].

Chemical Hazard Profile & Mechanistic Causality

To select the appropriate PPE, one must first understand the mechanistic causality behind the chemical's hazards. As a hydrochloride salt, this compound is inherently hygroscopic. Upon contact with ambient moisture or the aqueous environment of human mucous membranes (eyes, respiratory tract), it undergoes partial hydrolysis, releasing localized hydrogen chloride (HCl) gas. Furthermore, the 2-chloroimidazole moiety acts as an electrophilic center, presenting a risk of alkylation to biological nucleophiles, which manifests as severe skin and eye irritation.

Table 1: Hazard Profile and Causality Summary

Hazard Class Mechanistic Cause Primary Risk
Skin Irritant (Category 2) Electrophilic chloro-heterocycle reacts with epidermal proteins. Contact dermatitis, localized chemical burns.
Eye Irritant (Category 2A) HCl release upon contact with ocular tear film. Corneal damage, severe stinging, and erythema.

| Respiratory Irritant (Category 3) | Inhalation of aerosolized salt powder leading to localized acidic hydrolysis in the lungs. | Mucosal irritation, coughing, bronchospasm. |

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE serves as the final barrier against chemical exposure when engineering controls cannot fully eliminate the hazard[3]. The selection below is specifically tailored to mitigate the acidic and electrophilic risks of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride.

Table 2: Mandatory PPE Matrix

PPE Category Specification Causal Rationale for Selection
Hand Protection Double-gloved Nitrile (Minimum 5 mil thickness). Nitrile provides superior resistance to both organic ester penetration and acidic (HCl) degradation compared to latex[3]. Double gloving prevents micro-tears from exposing skin during bulk powder transfer.
Eye/Face Protection ANSI Z87.1 Compliant Chemical Splash Goggles. Standard safety glasses are insufficient. Airborne hydrochloride salt dust can bypass the gaps in safety glasses, settling in the eyes and generating HCl[3]. Splash goggles provide a hermetic seal.
Body Protection Flame-resistant (FR) or heavy-duty cotton lab coat with knit cuffs. Knit cuffs prevent powder from migrating up the forearm. The material must resist immediate degradation from incidental acidic powder contact.

| Respiratory Protection | N95 or P100 Particulate Respirator (if handled outside engineering controls). | While handling must occur in a fume hood, a NIOSH-approved respirator is required during spill cleanup to filter out aerosolized acidic micro-particles[4]. |

Operational Workflow: Safe Weighing & Handling Protocol

Handling dry hydrochloride salts requires strict environmental controls to prevent static aerosolization and moisture degradation. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of specific Standard Operating Procedures (SOPs) for hazardous chemicals[2].

Step-by-Step Methodology:

  • Engineering Control Verification : Ensure the chemical fume hood is operational with a certified face velocity between 0.4 and 0.6 m/s. Do not handle this compound on an open bench[2].

  • Static Elimination : Hydrochloride salts are highly prone to static cling. Pass an anti-static ionizer over the balance and the exterior of the chemical container to neutralize surface charges. This prevents the powder from "jumping" and aerosolizing during transfer.

  • Closed-System Transfer : Use a static-free, grounded spatula. Transfer the required mass into a weigh boat equipped with a lid, or directly into a tared, sealable vial.

  • Sealing : Seal the secondary container completely before removing it from the fume hood.

  • Alkaline Decontamination : Wipe down the balance and hood surface with a mildly alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any invisible, residual acidic dust, followed by a DI water wipe.

WeighingWorkflow Start Start: PPE & Hood Verification Hood Verify Fume Hood Face Velocity (0.4-0.6 m/s) Start->Hood Static Apply Anti-Static Ionizer to Balance Hood->Static Weigh Transfer Powder Using Anti-Static Spatula Static->Weigh Seal Seal Container Before Removing from Hood Weigh->Seal Decon Decontaminate Surfaces (1% NaHCO3 then H2O) Seal->Decon

Caption: Sequential workflow for weighing hydrochloride salt powders to prevent static aerosolization.

Spill Response & Disposal Plan

A rapid, chemically sound response is critical for spills involving reactive salts. This protocol aligns with the guidelines established in Prudent Practices in the Laboratory[5].

Step-by-Step Spill Response:

  • Assessment & Isolation : Immediately determine the spill size. For major spills (>50g) or any spill occurring outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS)[5].

  • Suppression (Do NOT Dry Sweep) : Dry sweeping will aerosolize the acidic powder. Instead, gently cover the spill with absorbent pads slightly dampened with a weak alkaline solution (e.g., dilute sodium carbonate). This suppresses dust while simultaneously neutralizing the HCl potential.

  • Collection : Use non-sparking, non-metallic tools (e.g., a polypropylene scoop) to collect the neutralized slurry. Metallic tools may react with the acidic residue.

  • Waste Segregation : Transfer the material into a High-Density Polyethylene (HDPE) hazardous waste container. Label clearly as "Hazardous Waste - Acidic Organic Solid." Do not mix with strong bases, oxidizers, or cyanide salts, as this could trigger a violent exothermic reaction or toxic gas release[5].

SpillResponse Spill Spill Detected: Ethyl 2-chloro-1H-imidazole... (Solid Powder) Assess Assess Size & Ventilation Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Cover Cover with Damp Alkaline Absorbent Pads Minor->Cover Evacuate Evacuate Area & Call EHS Major->Evacuate Scoop Collect with Non-Metallic Tools Cover->Scoop Dispose Transfer to HDPE Hazardous Waste Container Scoop->Dispose

Caption: Decision matrix and procedural escalation for ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride spills.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf - NIH. URL:[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." cdc.gov. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." osha.gov. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." nih.gov. URL:[Link]

Sources

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